Product packaging for 1-Vinyl-1,2,4-triazole(Cat. No.:CAS No. 2764-83-2)

1-Vinyl-1,2,4-triazole

Cat. No.: B1205247
CAS No.: 2764-83-2
M. Wt: 95.1 g/mol
InChI Key: ITUNZCVRYICLQM-UHFFFAOYSA-N
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Description

Significance of Vinyl Heterocycles in Chemical Synthesis and Materials Science

Vinyl heterocycles are a class of organic compounds that possess a vinyl group (C=C) attached to a heterocyclic ring system. This structural motif makes them exceptionally valuable in both chemical synthesis and materials science. The vinyl group provides a reactive site for polymerization, allowing for the creation of a wide array of polymers with tailored properties. The heterocyclic component, which contains atoms other than carbon in the ring (such as nitrogen, oxygen, or sulfur), imparts specific functionalities to the resulting materials. ijpsr.com

These functionalities can include hydrophilicity, thermal stability, coordination ability with metal ions, and specific biological activities. ijpsr.comnih.gov The modular nature of vinyl heterocycles allows for a wide range of synthetic transformations, often facilitated by transition metal catalysis, leading to new carbon-carbon bond formations. acs.org This versatility has led to their use in diverse applications, including the development of pharmaceuticals, agrochemicals, corrosion inhibitors, and advanced polymeric materials for sensors, catalysis, and energy storage. ijpsr.comnih.gov

Overview of 1,2,4-Triazole (B32235) Chemistry

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert. chemicalbook.com The ring is planar and possesses 6π electrons, which confer its aromatic character. chemicalbook.comwikipedia.org

From a chemical standpoint, the 1,2,4-triazole ring is a weak base and is amphoteric, meaning it can be both protonated and deprotonated. wikipedia.org The carbon atoms in the ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, electrophilic substitution typically occurs at the nitrogen atoms. chemicalbook.com This distinct reactivity, along with the ability of the nitrogen atoms to act as ligands for metal ions, makes the 1,2,4-triazole scaffold a valuable component in various chemical domains. nih.govwikipedia.org Derivatives of 1,2,4-triazole are integral to many pharmaceutical agents, highlighting their biological significance. ontosight.ainih.govnih.govresearchgate.net

Unique Attributes of 1-Vinyl-1,2,4-triazole as a Functional Monomer and Building Block

This compound (VT), with the chemical formula C4H5N3, combines the polymerizable nature of a vinyl group with the distinct chemical characteristics of the 1,2,4-triazole ring. sigmaaldrich.comuni.lu This monomer can undergo polymerization through methods like reversible addition-fragmentation chain transfer (RAFT) to produce polymers with controlled molecular weights, known as poly(this compound) (PVT). researchgate.netresearchgate.net

Polymers derived from this compound exhibit a range of valuable properties, including good solubility in water and polar organic solvents, high thermal stability (up to 300-350 °C), chemical resistance, and a strong ability to form complexes with metal ions. researchgate.netresearchgate.net The resulting polymer, PVT, is an amphiphilic, non-ionogenic material that has proven effective as a stabilizing matrix for metallic nanoparticles, such as gold and silver. researchgate.netresearchgate.net Furthermore, the incorporation of this compound into other polymer structures, like hydrogels, can enhance their water content and introduce beneficial properties. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing some of the key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C4H5N3
Molecular Weight 95.10 g/mol
Form Liquid
Density 1.099 g/mL at 20 °C
Refractive Index n20/D 1.511
CAS Number 2764-83-2

This data is compiled from references sigmaaldrich.comsigmaaldrich.comnih.gov.

Scope and Academic Relevance of this compound Research

The academic and industrial interest in this compound stems from the versatile properties of its polymers and copolymers. Research has demonstrated that polymers based on this monomer are promising for creating heat-resistant and electrochemically stable proton-conducting membranes for fuel cells, which can operate at temperatures above 100 °C without water. researchgate.netresearchgate.net The ability of poly(this compound) to stabilize metal nanoparticles has opened avenues for the development of new antibacterial materials and catalysts. researchgate.net

Furthermore, the synthesis of functional copolymers by combining this compound with other monomers, such as N-vinylcarbazole, allows for the fine-tuning of material properties for specific applications, including luminescent materials. researchgate.netresearchgate.net The ongoing research into the polymerization kinetics and the influence of substituents on the triazole ring continues to expand the potential applications of this versatile monomer in materials science. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3 B1205247 1-Vinyl-1,2,4-triazole CAS No. 2764-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUNZCVRYICLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70234-95-6
Record name 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70234-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60340499
Record name 1-Vinyl-1,2,4-triazole
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2764-83-2
Record name 1-Vinyl-1,2,4-triazole
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Record name 1-Vinyl-1,2,4-triazole
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Synthetic Strategies and Methodologies for 1 Vinyl 1,2,4 Triazole

Direct Vinylations of 1,2,4-Triazole (B32235)

Direct vinylation involves the introduction of a vinyl group onto a pre-formed 1,2,4-triazole ring. This can be achieved through several methods, most notably employing transition metal catalysts.

Transition Metal-Catalyzed Vinylations

Transition metal catalysis provides an efficient means for the N-vinylation of azoles. Copper-catalyzed methods, in particular, have been shown to be effective. The Chan-Lam coupling reaction, which involves the copper-promoted coupling of a nitrogen nucleophile with a boronic acid, is a key example. Copper-catalyzed N-vinylation of 1,2,3-triazoles and tetrazoles with vinylboronic acids has been reported to proceed with high efficiency. researchgate.net This methodology is catalyzed by complexes such as (phen)Cu(PPh₃)Br and can be performed under base-free conditions with low catalyst loading. researchgate.net While direct palladium-catalyzed arylation of 1,2,3-triazoles has been developed, demonstrating the feasibility of functionalizing the triazole ring, specific examples of palladium-catalyzed vinylation of 1,2,4-triazole are less commonly detailed in the reviewed literature. nih.gov

A study by Motornov et al. demonstrated the copper(I)-catalyzed Chan-Lam coupling for the N2-vinylation of electron-deficient azoles using potassium vinyl trifluoroborate as the vinyl source. researchgate.net This approach offers the advantage of mild, base-free conditions. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed N-Vinylation of Azoles

Azole SubstrateVinyl SourceCatalystKey FeaturesReference
Electron-deficient NH-azoles (e.g., 1,2,3-triazoles, tetrazoles)Vinylboronic acids or Potassium vinyltrifluoroborate(phen)Cu(PPh₃)BrLow catalyst loading (5 mol%), base-free conditions, selective N2-vinylation. researchgate.net

Alternative and Metal-Free Approaches

While transition metal catalysis is a primary route, research into alternative and metal-free methods for the synthesis of substituted triazoles is ongoing. For instance, metal-free, multicomponent reactions have been developed for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. scispace.com Additionally, a catalyst-free hydroamination of N,N-disulfonyl ynamides with amines provides a route to N-sulfonylamidines, which are precursors to other functionalized nitrogen heterocycles. organic-chemistry.org However, specific examples of direct, metal-free N-vinylation of a pre-existing 1,2,4-triazole ring are not extensively documented in the surveyed literature. The development of such methods remains an area of interest to avoid potential metal contamination in the final product.

Cycloaddition-Based Syntheses of 1,2,4-Triazole Scaffolds Bearing Vinyl Functionality

An alternative to direct vinylation is the construction of the 1,2,4-triazole ring from precursors that already contain the vinyl moiety. This approach often provides excellent control over regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Modifications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," most famously used for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgnih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. nih.govrsc.org While the classic CuAAC reaction yields the 1,2,3-triazole isomer, modifications and related cycloaddition strategies can be envisioned for the synthesis of vinyl-substituted triazoles. For example, a three-component reaction of alkynes, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and 1,3-dicarbonyl compounds has been used to produce N1-vinyl-1,2,3-triazoles. nih.gov This suggests that cycloaddition pathways are a viable route to incorporate a vinyl group onto a triazole ring during its formation.

Tandem Aerobic Oxidative Coupling Routes

Tandem reactions that form multiple bonds in a single operation offer an efficient pathway to complex molecules. Copper-catalyzed aerobic oxidative coupling has been employed for the synthesis of 1,2,4-triazole derivatives. organic-chemistry.org These reactions can proceed through sequential N-C and N-N bond-forming oxidative couplings. organic-chemistry.org A copper-catalyzed tandem aerobic oxidative coupling of a maleimide (B117702) with a 2-substituted indole (B1671886) has also been reported, showcasing the utility of this approach in forming C-N bonds. researchgate.net Mechanistic studies on copper-catalyzed aerobic oxidative N-N coupling highlight that these reactions can proceed through an "oxidase"-type mechanism involving the oxidation of a Cu(I) catalyst by oxygen. rsc.org The application of such tandem oxidative processes using vinyl-containing starting materials could provide a direct entry to vinyl-1,2,4-triazoles.

Amidines and Imidates as Precursors

The use of amidines and imidates as precursors is a well-established and versatile strategy for the synthesis of 1,2,4-triazoles. researchgate.netresearchgate.net A particularly relevant method involves the regioselective condensation of N-acryloyl imidates with hydrazines to produce 5-vinyl-1,2,4-triazoles. researchgate.net This approach is notable for its high yields. researchgate.net Another strategy involves the cyclocondensation of vinylimidates with hydrazines, catalyzed by p-toluenesulfonic acid (PTSA), often using polyethylene (B3416737) glycol (PEG) as a green solvent, which can yield 5-vinyl-1,2,4-triazole derivatives with exceptional yields (up to 98%).

The reaction of 2,2,2-trichloroethyl imidates with hydrazines in the presence of a catalyst like PTSA in PEG-400 has been shown to produce 3,4,5-trisubstituted-1,2,4-triazoles in high yields. By incorporating a vinyl group into the appropriate precursor, this method can be adapted for the synthesis of vinyl-1,2,4-triazoles.

Table 2: Synthesis of Vinyl-1,2,4-Triazoles from Imidate Precursors

PrecursorReagentCatalyst/SolventProductYieldReference
VinylimidatesHydrazinesp-Toluenesulfonic acid (PTSA) / Polyethylene glycol (PEG)5-Vinyl-1,2,4-triazole derivativesUp to 98%
N-Acryloyl imidatesHydrazines (R¹=H, aryl, alkyl)Not specified5-Vinyl-1,2,4-triazolesNot specified researchgate.net

Click Chemistry Applications in 1-Vinyl-1,2,4-triazole Synthesis

Click chemistry, a concept introduced by K. B. Sharpless in 2001, emphasizes reactions that are high-yielding, broad in scope, and produce byproducts that are easily removed. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has become a powerful tool for synthesizing 1,2,3-triazoles. organic-chemistry.orgnih.gov This method is noted for its reliability, selectivity, and the biocompatibility of the starting materials. nih.gov

While the classic Huisgen 1,3-dipolar cycloaddition of alkynes and azides often requires high temperatures and can result in a mixture of regioisomers, the copper-catalyzed version is highly regioselective, specifically yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org Conversely, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides the opposite regioselectivity, leading to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org These catalyzed reactions are fully compliant with the principles of click chemistry. organic-chemistry.org

For the synthesis of vinyl-1,2,3-triazole derivatives, methodologies often rely on Cu-catalyzed cycloaddition reactions as a key step, with the vinyl substituent being formed through subsequent elimination or Wittig-type reactions. rsc.org However, the use of potentially explosive organic azides or sodium azide as starting materials can be a drawback for large-scale industrial production. rsc.org To address this, transition-metal-free methods have been developed. One such approach involves the direct reaction of triazoles with alkynes promoted by an inorganic base, offering a greener and safer alternative. rsc.orgrsc.org This method demonstrates good yields and excellent functional group tolerance. rsc.orgrsc.org

A study by Zhang et al. demonstrated the synthesis of N1-vinyl-1,2,3-triazoles through a three-component reaction of alkynes, trimethylsilyl azide (TMSN₃), and 1,3-dicarbonyl compounds, using silver sulfate (B86663) as a catalyst and sodium bicarbonate as a base at 70°C. frontiersin.orgnih.govfrontiersin.org This method is praised for its simple operation and good compatibility with various functional groups. frontiersin.orgnih.govfrontiersin.org

CatalystReactantsProductKey Features
Copper(I)Azides, Terminal Alkynes1,4-disubstituted 1,2,3-triazolesHigh yield, high regioselectivity, mild conditions. organic-chemistry.orgnih.gov
RutheniumAzides, Alkynes1,5-disubstituted 1,2,3-triazolesComplements CuAAC by providing the opposite regioisomer. organic-chemistry.org
Inorganic BaseTriazoles, AlkynesZ-isomers of vinyl triazolesTransition-metal-free, good to excellent yields. rsc.orgrsc.org
Silver SulfateAlkynes, TMSN₃, 1,3-DiketonesN1-vinyl-1,2,3-triazolesSimple operation, good functional group tolerance. frontiersin.orgnih.govfrontiersin.org

Synthesis via Imidate and Trichloroethyl Imidate Intermediates

Imidates, particularly 2,2,2-trichloroethyl imidates, serve as valuable precursors for the synthesis of 1,2,4-triazoles. frontiersin.org A notable eco-friendly method utilizes polyethylene glycol (PEG) as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst to convert 2,2,2-trichloroethyl imidates into 3,4,5-trisubstituted-1,2,4-triazoles in high yields (up to 92%). frontiersin.org While this has been primarily applied to trisubstituted derivatives, it can be adapted for the synthesis of vinyl-triazoles by using vinyl-containing hydrazines. The trichloroethyl group functions as a protecting group that can be cleaved under basic conditions to yield the triazole core. The scalability and mild reaction conditions of this method make it suitable for industrial applications.

Another approach involves the use of vinylimidates as precursors, which allows for the installation of a wide array of substituents at the N1, C3, and C5 positions of the 1,2,4-triazole ring with good yields. frontiersin.org

Solid-Phase Synthesis Considerations for this compound

Solid-phase organic synthesis (SPOS) offers a robust platform for the construction of this compound derivatives with high purity and simplified workup procedures. arkat-usa.org A prominent method employs a polymer-supported α-selenopropionic acid as a scaffold. arkat-usa.org The synthesis involves the acylation of this resin with acid hydrazides, followed by cyclocondensation with arylphosphazoanilides, and subsequent oxidation-elimination to yield the desired vinyl-substituted 1,2,4-triazoles in good yield and purity. arkat-usa.org This traceless solid-phase approach is advantageous due to the easy removal of excess reagents and byproducts through simple filtration. arkat-usa.org

Optimization of Reaction Conditions and Yields in this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In solid-phase synthesis, the process typically begins with the swelling of a polystyrene resin in an anhydrous solvent like dichloromethane. This is followed by the sequential addition of reagents such as acid hydrazides, dimethyl carbonate (DMC), and triethylamine (B128534). The reaction mixture is stirred for an extended period, often 24 hours, to ensure the completion of the initial reaction before proceeding with cyclization.

For solution-phase synthesis, particularly those involving imidate intermediates, the choice of solvent and catalyst is critical. The use of PEG-400 as a solvent and PTSA as a catalyst at temperatures ranging from room temperature to 60°C has been shown to be effective. In transition-metal-free syntheses of vinyl triazoles, the base catalyst plays a significant role. Studies have shown that cesium carbonate can provide good yields. rsc.org The reaction temperature and duration are also key parameters to optimize, with typical conditions being around 120-150°C for 12-24 hours. rsc.org

The following table summarizes the optimized conditions for different synthetic routes:

Synthetic RouteCatalyst/PromoterSolventTemperatureYield
Solid-Phase SynthesisPolymer-supported α-selenopropionic acidDichloromethaneNot specifiedGood
Trichloroethyl Imidate Methodp-Toluenesulfonic acid (PTSA)PEG-400Room temperature to 60°C92% frontiersin.org
Transition-Metal-Free VinylationCesium CarbonateDMSO120-150°CUp to 73% rsc.org

Regioselectivity and Functional Group Tolerance in this compound Synthesis

Achieving high regioselectivity is a significant challenge in the synthesis of substituted triazoles. As mentioned earlier, copper-catalyzed click chemistry reactions are highly regioselective for the formation of 1,4-disubstituted 1,2,3-triazoles, while ruthenium catalysis favors the 1,5-isomer. organic-chemistry.orgacs.org This allows for the specific synthesis of desired isomers.

In the synthesis of 1,2,4-triazoles, regioselectivity can also be controlled. For instance, the reaction of amidrazones with diethyl azodicarboxylate and triethylamine has been shown to be a highly regioselective one-pot process for producing 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov

Functional group tolerance is another critical aspect, as it allows for the synthesis of a diverse range of derivatives. Many modern synthetic methods, including click chemistry and transition-metal-free approaches, exhibit excellent functional group tolerance. organic-chemistry.orgrsc.orgrsc.org For example, the copper-catalyzed synthesis of 1,2,4-triazoles from amidines and various reaction partners demonstrates good functional group compatibility. organic-chemistry.org Similarly, the solid-phase synthesis using a polymer-supported selenium linker is compatible with a variety of functional groups on the acid hydrazide and arylphosphazoanilide components. arkat-usa.org

Mechanistic Insights and Chemical Transformations of 1 Vinyl 1,2,4 Triazole

Reactivity of the Vinyl Group in 1-Vinyl-1,2,4-triazole

The vinyl group (–CH=CH₂) attached to the N1 position of the triazole ring is an electron-deficient alkene. This is due to the electron-withdrawing nature of the heterocyclic ring, which influences the vinyl group's susceptibility to various reactions.

The electron-deficient nature of the carbon-carbon double bond in this compound dictates its behavior in addition reactions.

Electrophilic Additions: The vinyl group undergoes electrophilic addition, though its reactivity is modulated by the electron-withdrawing triazole ring. For instance, analogous N-vinylazoles react with hydrogen halides. The reaction follows Markovnikov's rule, where the proton adds to the terminal carbon (β-carbon) of the vinyl group, and the halide adds to the α-carbon adjacent to the nitrogen atom. This regioselectivity is driven by the formation of a more stable carbocation intermediate, which is stabilized by the adjacent nitrogen atom. The general inertness of the triazole ring to many reagents means that reactions can be selective for the vinyl group.

Nucleophilic Additions: While less common for unactivated alkenes, the polarization of the vinyl group in this compound makes its β-carbon susceptible to nucleophilic attack in a process known as Michael addition. This reaction is facilitated by the electron-withdrawing character of the triazole ring, which can stabilize the resulting negative charge. For example, the parent 1,2,4-triazole (B32235) can add to electron-deficient alkenes like acrylonitrile (B1666552). ugent.bewuxibiology.com By analogy, strong nucleophiles can add to the vinyl group of this compound, particularly under basic conditions.

A summary of representative addition reactions is presented below.

Reaction TypeReagentProduct TypeRegioselectivity
Electrophilic AdditionHydrogen Halide (HX)1-(1-Haloethyl)-1,2,4-triazoleMarkovnikov
Nucleophilic AdditionStrong Nucleophile (Nu⁻)1-(2-Nucleoethyl)-1,2,4-triazoleAnti-Markovnikov (Michael)

The vinyl group is the primary site for oxidation and reduction reactions, as the aromatic triazole ring is generally stable under many common redox conditions.

Oxidation: The double bond of this compound can be readily oxidized.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the vinyl group into an epoxide, forming 1-(oxiran-2-yl)-1H-1,2,4-triazole. rsc.org This epoxide is a valuable intermediate, as its ring can be opened by various nucleophiles. mdpi.com

Dihydroxylation: The vinyl group can be converted into a vicinal diol (two adjacent hydroxyl groups) using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. mdpi.com Sharpless asymmetric dihydroxylation allows for the synthesis of chiral diols from the alkene. mdpi.com

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis, which, depending on the workup conditions, can yield formaldehyde (B43269) and N-formyl-1,2,4-triazole.

Reduction: The vinyl group is readily reduced to an ethyl group.

Catalytic Hydrogenation: The most common method for reducing the vinyl group is catalytic hydrogenation. ugent.be Using catalysts such as palladium on carbon (Pd/C) or ruthenium on alumina (B75360) under a hydrogen atmosphere, this compound is converted to 1-Ethyl-1,2,4-triazole. mdpi.comresearchgate.net This transformation is efficient and typically proceeds under mild conditions without affecting the aromatic triazole ring. researchgate.net

The following table summarizes key oxidation and reduction reactions.

Reaction TypeReagent(s)Functional Group Transformation
Epoxidationm-CPBAVinyl → Epoxide
DihydroxylationOsO₄, NMOVinyl → Vicinal Diol
HydrogenationH₂, Pd/CVinyl → Ethyl

The vinyl group of this compound is highly susceptible to radical reactions, with radical polymerization being the most significant. researchgate.net This reactivity allows for the synthesis of poly(this compound), a polymer with interesting properties for materials science applications.

Free-Radical Polymerization: This process is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN). The reaction involves the initiation, propagation, and termination steps characteristic of radical polymerization, leading to the formation of a high-molecular-weight polymer. mdpi.com

Controlled Radical Polymerization (RAFT): Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers a more controlled method to synthesize polymers with specific molecular weights and low dispersity. This technique employs a RAFT agent, such as a dithiocarbamate (B8719985) or trithiocarbonate, to mediate the polymerization process. This control is crucial for creating well-defined polymer architectures for advanced applications.

Polymerization MethodInitiator / AgentKey Feature
Free-Radical PolymerizationAIBNHigh molecular weight polymer
RAFT PolymerizationAIBN + RAFT AgentControlled molecular weight, low dispersity

Reactivity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle. Its reactivity is governed by the presence of three nitrogen atoms, which make the ring electron-deficient and influence the sites of electrophilic and nucleophilic attack.

Due to the high electron density and availability of lone pairs on the nitrogen atoms, electrophilic attack occurs exclusively at these positions rather than on the ring carbons. chemicalbook.compharmasm.com In this compound, the N1 position is already substituted. Therefore, electrophiles react at either the N2 or N4 atoms.

Protonation: The triazole ring is basic and can be protonated by strong acids. Protonation occurs preferentially at the N4 position to form a stabilized triazolium cation. chemicalbook.com

Alkylation: Reaction with alkylating agents, such as alkyl halides, results in the formation of quaternary 1,2,4-triazolium salts. Studies show that the alkylation of this compound occurs specifically at the N4 position. This quaternization enhances the electron-withdrawing nature of the ring.

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms. chemicalbook.com This makes them theoretically susceptible to nucleophilic attack. However, in an unsubstituted ring like that of this compound, the C-H bonds are strong, and there is no suitable leaving group. Consequently, direct nucleophilic substitution at the carbon atoms is generally difficult and requires harsh conditions or activation of the ring. pharmasm.combhu.ac.in

Reactivity is significantly enhanced if a good leaving group is present at the C3 or C5 position. bhu.ac.in

Substitution on Activated Rings: When a leaving group such as a halogen or a nitro group is attached to a ring carbon, nucleophilic aromatic substitution (SNAr) can occur. For example, in purine (B94841) systems, a 1,2,3-triazolyl group at the C6 position can act as a leaving group, being displaced by O- and C-nucleophiles. nih.gov This demonstrates the principle that with appropriate activation, the triazole carbons can undergo substitution. For this compound derivatives, a nitro group at C5 would readily be displaced by various nucleophiles.

Ring-Opening Reactions of 1,2,4-Triazole Derivatives

The structural integrity of the 1,2,4-triazole ring can be compromised under certain conditions, leading to ring-opening reactions. These transformations are pivotal in synthetic chemistry, as they can generate reactive intermediates that are otherwise difficult to access.

The thermal stability and decomposition of 1,2,4-triazole derivatives have been the subject of numerous studies. Thermogravimetric analysis (TGA) has shown that the decomposition of these compounds often occurs in distinct stages. For instance, some 1,2,4-triazole derivatives are stable up to temperatures ranging from 241–296 °C in the air, with decomposition proceeding in two stages under oxidative conditions. researchgate.net The thermal stability is influenced by the nature of the substituents on the triazole ring. researchgate.netrsc.org

Studies on nitro-1,2,4-triazoles have revealed complex decomposition mechanisms. researchgate.net Theoretical calculations suggest that upon heating, these compounds can decompose to produce a variety of products, including N₂, N₂O, NO, CO₂, HCN, and HNCO, among others. researchgate.net The thermal decomposition process for many 1,2,4-triazole derivatives is often an endothermic process, as observed through Differential Scanning Calorimetry (DSC). jocpr.com For the parent 1,2,4-triazole, thermal degradation begins around 186°C, with a maximum decomposition temperature (Tmax) of approximately 199.68°C. omicsonline.org

Table 1: Thermal Decomposition Data for Selected 1,2,4-Triazole Derivatives

CompoundOnset of Decomposition (°C)Tmax (°C)Weight Loss (%)Reference
1,2,4-triazole (control)186199.6853.79 omicsonline.org
p-Me-DNPT15031095 rsc.org
p-OMe-DNPT~40-210330- rsc.org
p-NH₂-DNPT150300~70 rsc.org

While many ring-opening reactions of triazoles are catalyzed by transition metals, metal-free pathways have also been developed. mdpi.com These reactions often occur at elevated temperatures. For example, N-fluoroalkyl-1H-triazoles can undergo ring-opening to form ketenimine intermediates at temperatures between 130–160 °C without the need for a metal catalyst. mdpi.com

One proposed metal-free mechanism involves a Dimroth equilibrium followed by nitrogen extrusion and a Wolff rearrangement, which ultimately leads to the formation of a ketenimine intermediate. mdpi.com This intermediate can then be trapped by a nucleophile. Another approach involves the reaction of arylidene thiazolone with a hydrazine, which triggers a ring-opening via N-C bond formation and C-S bond cleavage, followed by intramolecular cyclization to form a new heterocyclic system. rsc.org

The formation of ketenimine intermediates is a key feature of many triazole ring-opening reactions. mdpi.combeilstein-journals.org These intermediates are highly reactive and can participate in a variety of subsequent transformations. For instance, a plausible reaction pathway for the formation of rsc.orgomicsonline.orgtriazolo[4,3-a]pyridines involves the isomerization of an ynamine intermediate to a ketenimine, which then undergoes intramolecular cyclization. beilstein-journals.org

In copper-catalyzed reactions, the formation of a copper-triazole intermediate can be followed by a ring-opening that generates a copper-ketenimine species. doi.org Ketenimines can also be generated from N-fluoroalkyl-1,2,3-triazoles under microwave conditions, which then cyclize to form isoquinolines. researchgate.net The reactivity of ketenimines allows them to react with various nucleophiles, such as amines, to form products like N-aryl ethene-1,1-diamines. mdpi.com The generation of N-sulfonyl acetylketenimine from a ynone-participated CuAAC/ring-opening reaction highlights the formation of highly reactive intermediates bearing two electron-withdrawing groups. researchgate.net

Mechanistic Studies of this compound Reactions

The vinyl group on the this compound molecule introduces a site of reactivity that can participate in various chemical transformations, including polymerization and addition reactions.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for synthesizing triazoles. While typically associated with 1,2,3-triazoles, the principles can be extended to understand reactions involving other triazole isomers. The generally accepted mechanism for CuAAC involves the formation of a copper acetylide, which then reacts with an azide (B81097) in a concerted cycloaddition to form a triazole product. acs.org The reaction is highly regioselective, typically yielding the 1,4-disubstituted isomer. acs.orgnih.gov

In the context of this compound, a tandem aerobic oxidative coupling mechanism has been proposed for its synthesis. This process begins with a CuAAC reaction to form a triazolyl-copper intermediate, which then undergoes oxidative coupling to yield the vinyl-triazole product.

Another important reaction is oxidative coupling. A copper-catalyzed oxidative coupling reaction under an air atmosphere provides a one-step synthesis of 1,2,4-triazole derivatives. nih.gov This process is thought to involve sequential N-C and N-N bond-forming copper-catalyzed oxidative coupling reactions. nih.gov

The catalyst and reaction environment play a crucial role in directing the outcome of reactions involving this compound and its derivatives.

In copper-catalyzed reactions, the choice of ligand can significantly impact the reaction rate and selectivity. nih.gov For example, in the synthesis of 1,2,4-triazoles, different metal catalysts can lead to different regioisomers. Copper(II) catalysis tends to form 1,5-disubstituted 1,2,4-triazoles, while silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org

The reaction temperature is another critical factor. In the synthesis of bis(1,2,3-triazole) versus 5-alkynyl-1,2,3-triazole, temperature modulation can steer the reaction towards the desired product. frontiersin.orgscispace.com At lower temperatures (e.g., 0°C), the formation of bis(1,2,3-triazole) is favored, while higher temperatures (e.g., 60°C) promote the formation of the 5-alkynyl-1,2,3-triazole. frontiersin.orgscispace.com This is attributed to the temperature affecting the reactivity of the triazolyl-copper intermediate. frontiersin.orgscispace.com

The solvent can also influence the reaction. For instance, the aminolysis of esters catalyzed by the 1,2,4-triazole anion shows different reaction rates in various solvents, with polar solvents like acetonitrile (B52724) and DMSO initially providing higher rates. nih.gov In metal-free additions of triazoles to alkynes, the choice of base and solvent system (e.g., Cs₂CO₃ in DMSO) is critical for achieving good yields and selectivity. rsc.org

Polymerization and Copolymerization Science of 1 Vinyl 1,2,4 Triazole

Homopolymerization of 1-Vinyl-1,2,4-triazole

The synthesis of poly(this compound) (PVT) is achieved through the homopolymerization of the this compound (VT) monomer. This process can be carried out using different polymerization techniques, which influence the resulting polymer's properties, such as molecular weight and polydispersity.

Free-Radical Polymerization Mechanisms and Kinetics

Free-radical polymerization is a common method for synthesizing PVT. This process involves the use of an initiator to generate free radicals, which then propagate through the monomer units. The kinetics and mechanism of this polymerization are influenced by several factors, including the choice of initiator and solvent.

Azobisisobutyronitrile (AIBN) is a frequently used thermal initiator for the free-radical polymerization of VT. mdpi.comresearchgate.net When heated, AIBN decomposes to form two cyanoisopropyl radicals, which then initiate the polymerization process. The polymerization is typically conducted at temperatures around 60°C in solvents like dimethylformamide (DMF), dimethylacetamide (DMAA), or water. mdpi.com This method can produce high-molecular-weight homopolymers with yields of up to 96%. mdpi.com For instance, polymerization of VT with AIBN in DMF can yield a polymer with a number-average molecular weight (Mn) of 157 kDa and a polydispersity index (PDI) of 2.02. mdpi.com Redox initiator systems, such as ammonium (B1175870) persulfate–urea, can also be employed, allowing the reaction to proceed at room temperature. mdpi.com

The choice of solvent significantly impacts the polymerization rate and the molecular weight of the resulting PVT. Polymerization of VT in polar solvents like DMF or methanol (B129727) generally results in high-molecular-weight polymers. mdpi.com For example, free-radical polymerization in methanol can produce PVT with an Mn of 136 kDa and a PDI of 2.19, while in DMF, the Mn can reach 176 kDa with a PDI of 2.10. mdpi.com The resulting homopolymer is soluble in polar solvents such as DMF, DMSO, methanol, and water, but insoluble in acetone, hexane, ethyl alcohol, and chloroform. mdpi.com

During the free-radical polymerization of VT, the growing polymer chain propagates by the sequential addition of monomer units. However, chain termination can occur through various mechanisms. One possibility is the transfer of the radical center to the triazole ring of a neighboring unit. researchgate.net The lone pair of electrons on the N(2) atom of the triazole ring can interact with the terminal α-carbon atom of the growing radical. researchgate.net This can lead to the formation of a di(1,2,4-triazol-1-yl)methyl radical, which may then disproportionate, generating a triazolyl radical. researchgate.net Another termination pathway is the direct elimination of a triazolyl radical from the growing chain, resulting in a macromolecule with a terminal double bond that can further react. researchgate.net

Controlled Radical Polymerization (CRP) of this compound

To achieve better control over the polymer architecture, including molecular weight and a narrower molecular weight distribution, controlled radical polymerization (CRP) techniques are employed.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to the polymerization of VT. mdpi.comnih.gov This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. mdpi.comnih.gov

In RAFT polymerization of VT, a chain transfer agent (CTA) is used in conjunction with a standard radical initiator like AIBN. mdpi.com Various types of CTAs have been investigated, including dithiocarbamates, xanthates, and trithiocarbonates. mdpi.comnih.gov Dithiocarbamates have been found to be particularly effective for the controlled polymerization of VT. mdpi.comnih.gov

The RAFT process helps to suppress unfavorable transfer and termination reactions that can occur due to the high reactivity of the growing VT macroradicals. mdpi.com The choice of solvent also plays a role in RAFT polymerization, with methanol leading to polymers with a narrower polydispersity compared to DMF. mdpi.com By varying the ratio of monomer to CTA, PVT with number-average molecular weights ranging from 11 to 61 kDa and polydispersity values as low as 1.16 have been achieved. mdpi.comnih.gov Kinetic studies of RAFT polymerization show a linear increase in the degree of polymerization over time, confirming the controlled nature of the process. mdpi.comnih.gov

Table 1: Conditions and Results of Free-Radical Polymerization of this compound

Initiator Solvent Temperature (°C) Mn (kDa) PDI Conversion (%)
AIBN Methanol 60 136 2.19 92
AIBN DMF 60 176 2.10 87
AIBN DMF 60 157 2.02 76

Data sourced from mdpi.com

Table 2: RAFT Polymerization of this compound

CTA Type Solvent [M]:[CTA] Ratio Mn (kDa) PDI
Dithiocarbamate (B8719985) Methanol Various 11 - 61 as low as 1.16
Dithiocarbamate DMF Various 11 - 61 >1.16
Xanthate - - - -
Trithiocarbonate - - - -

Data sourced from mdpi.comnih.gov

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Copolymerization of this compound

Radical Copolymerization with Diverse Monomers

Allylamine (B125299)

New water-soluble functional copolymers have been synthesized from this compound and allylamine using free-radical initiation with azobisisobutyronitrile. elpub.rucyberleninka.ru By adjusting the reaction conditions, researchers have successfully produced copolymers with varied compositions and molecular weights ranging from 1,287 to 30,204 Da. elpub.rucyberleninka.ru These copolymers are noted for their high resistance to thermal destruction, with stability up to 260–280 °C. elpub.ru Furthermore, they exhibit properties of high-resistance organic semiconductors. elpub.ru The structure and properties of these copolymers were characterized using a suite of analytical techniques, including elemental analysis, IR and NMR ¹H-spectroscopy, gel permeation chromatography, and thermogravimetric analysis. elpub.rucyberleninka.ru

N-Vinyl-2-phenylpyrrole and 2-acrylamido-2-methyl-1-propanesulfonic acid

The radical copolymerization of this compound with N-vinyl-2-phenylpyrrole has yielded novel water-soluble co-oligomers. researchgate.net In this monomer pair, this compound demonstrates higher reactivity. researchgate.net The resulting co-oligomers are thermally stable and show characteristics typical of paramagnetic organic semiconductors. researchgate.net After being doped with iodine, the electrical conductivity of these copolymers can increase significantly. semanticscholar.org

Copolymers of this compound have also been synthesized with 2-acrylamido-2-methyl-1-propanesulfonic acid. semanticscholar.orgnih.gov These materials are distinguished by their high thermal stability, up to 250 °C, and electrochemical stability of more than 3 V. semanticscholar.orgnih.gov They also exhibit a high proton conductivity of 2 × 10⁻³ S/cm at 130 °C in an anhydrous state. semanticscholar.orgnih.gov Research suggests that proton conductivity in these copolymers occurs via a hopping mechanism, facilitated by structural diffusion. nih.gov

Copolymerization Constants and Microstructure Parameters

The study of copolymerization provides critical data on the relative reactivities of monomers, which are expressed as copolymerization constants (r₁, r₂). These constants are essential for predicting copolymer composition and understanding the microstructure of the polymer chains.

In the radical copolymerization of this compound (VT) with acrylic acid (AC) in a DMA medium, acrylic acid was found to be the more active monomer. researchgate.net The copolymerization constants were determined at various temperatures, as detailed in the table below. researchgate.net

Temperature (°C)r₁ (VT)r₂ (AC)r₁ * r₂
500.121.410.17
600.101.560.16
750.120.340.04

Data sourced from a study on the radical copolymerization of VT with AC. researchgate.net

Similarly, in the copolymerization of this compound (VTA) with 1-vinyl-4,5,6,7-tetrahydroindole (VTHI), VTA was found to have higher reactivity. researchgate.net For the copolymerization of this compound with N-vinyl-2-phenylpyrrole, it was also determined that this compound is the more reactive monomer in the pair. researchgate.net In contrast, when copolymerized with fluoroalkyl methacrylates, this compound is the less active monomer. researchgate.net The distribution of monomer units within the copolymer chain, described by microstructure parameters, indicates a statistical distribution for the co-oligomers of this compound and N-vinyl-2-phenylpyrrole. researchgate.net

Influence of Monomer Ratios and Reaction Conditions on Copolymer Properties

The properties of copolymers derived from this compound are highly dependent on the initial monomer feed ratios and the specific conditions under which the polymerization reaction is conducted.

For the copolymerization of this compound and allylamine, varying the reaction conditions allows for the synthesis of copolymers with a wide range of molecular weights, from 1,287 to 30,204 Da, and diverse compositions. elpub.rucyberleninka.ru These copolymers exhibit high thermal stability, withstanding temperatures up to 260–280 °C. elpub.ru

In the case of the copolymerization of this compound (VTA) with 1-vinyl-4,5,6,7-tetrahydroindole (VTHI), the initial monomer ratio directly influences the final copolymer composition and its intrinsic viscosity. researchgate.net As the proportion of VTA in the initial mixture increases, both the yield and the intrinsic viscosity of the resulting copolymer also increase. researchgate.net

The table below illustrates the effect of the initial monomer feed ratio on the composition and yield of the resulting copolymers in different solvents.

SolventInitial Monomer Mixture (mol %)Yield (%)Copolymer Composition (mol %)Intrinsic Viscosity [η] (dL g⁻¹)
VTA VTHI VTA
Benzene (B151609)10902533
Benzene50504960
Benzene90108291
DMF10905431
DMF50506565
DMF90106692

Data adapted from a study on the radical copolymerization of VTA with VTHI. researchgate.net

Similarly, for copolymers of this compound and acrylic acid, the monomer ratio affects the intrinsic viscosity, with a copolymer synthesized from an equimolar mixture exhibiting an intrinsic viscosity of 9.2 dL/g. researchgate.net

Electrochemical Polymerization Studies of this compound

The electrochemical polymerization of this compound, often in conjunction with other monomers and in the presence of metal salts, has been explored for the creation of nanocomposite materials. This method allows for the in-situ formation of polymer-metal nanocomposites and coatings.

One study detailed the electrosynthesis of gold nanocomposites on iron and steel electrodes by combining the electropolymerization of this compound with crotonic acid and the cathodic deposition of gold. iapchem.org Another investigation focused on the electrochemical synthesis of silver nanocomposites by electropolymerizing this compound with N-vinyl-caprolactam in the presence of silver nitrate (B79036) (AgNO₃). springerprofessional.de This process resulted in the formation of metal nanocomposites and coatings on iron and steel electrodes. springerprofessional.de At high current densities (j ≥ 10 mA/cm²), the formation of nanocomposite films on the electrode surface was observed. springerprofessional.de The synthesized nanocomposites, containing up to 9% silver, consist of uniformly distributed, spherical silver nanoparticles within the polymer matrix. springerprofessional.de

Furthermore, copolymers of this compound with 2-acrylamido-2-methyl-1-propanesulfonic acid are characterized by high electrochemical stability, showing stability at over 3 volts. nih.gov The unique properties of polymers and copolymers based on this compound make them promising for creating electrochemically stable proton-conducting membranes. nih.govdntb.gov.ua

Advanced Materials and Functional Applications Derived from 1 Vinyl 1,2,4 Triazole Polymers

Poly(1-Vinyl-1,2,4-triazole) (PVT) and Copolymer Properties for Materials Design

Poly(this compound) (PVT) and its copolymers possess a distinctive set of physicochemical properties that are foundational to their use in materials science. researchgate.net These polymers are known for their water solubility, chemical resistance, and high thermal stability. researchgate.netnih.gov

Solubility Characteristics in Various Solvents

The solubility of a polymer is a critical factor in its processing and application. Poly(this compound) (PVT) is characterized by its good solubility in water and polar organic solvents. researchgate.net Specifically, PVT dissolves well in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.commdpi.com This hydrophilicity is a key attribute for applications such as hydrophilic nanocomposites. However, it is generally insoluble in most common organic solvents. This selective solubility is an important consideration when choosing a matrix for nanocomposites. Copolymers of this compound also exhibit improved solubility, which aids in the processing and formation of membrane films. researchgate.netmdpi.com The solubility of PVT and its composites can be influenced by the manufacturing process; for instance, chemically modified multiwalled carbon nanotube (MWCNT)/PVT composites prepared via in situ emulsion polymerization have shown excellent solubility. uludag.edu.tr

Below is a data table summarizing the solubility of Poly(this compound) in various solvents.

SolventSolubility
WaterGood researchgate.netmdpi.com
Dimethylformamide (DMF)Good mdpi.commdpi.com
Dimethyl Sulfoxide (DMSO)Good mdpi.commdpi.com
Polar Organic SolventsGood researchgate.net
Most Organic SolventsInsoluble

Complex Formation Capabilities

The triazole ring in the PVT structure contains nitrogen atoms with lone pairs of electrons, which imparts the ability to form complexes with various metal ions. researchgate.netsmolecule.commpg.de This complexing ability is a significant property of both homopolymers and copolymers of this compound. researchgate.netnih.govmdpi.com The coordination with metal ions can enhance or alter the physicochemical properties of the polymer. smolecule.com For instance, poly(4-ethyl-1-vinyl-1,2,4-triazolium) has demonstrated a greater capacity for loading transition metal ions compared to its imidazolium-based counterparts. mpg.dearxiv.org This property is crucial for applications such as the creation of metal-polymer nanocomposites. PVT serves as an effective stabilizing matrix for nanoparticles of metals like silver (Ag) and gold (Au), where the triazole rings interact with the surface atoms of the metal nanoparticles. mdpi.commdpi.comcrimsonpublishers.com This interaction can be observed through shifts in the absorption bands of the triazole ring in spectroscopic analyses. crimsonpublishers.com

Film-Forming Ability and Mechanical Strength

Polymers and copolymers of this compound are noted for their excellent film-forming capabilities. researchgate.netmdpi.comcrimsonpublishers.com Spin coating of PVT solutions results in very homogeneous films with smooth surfaces. researchgate.net In its solid state, the polymer is X-ray amorphous and can form films with a "cell" structure. mdpi.com These films and the resulting polymeric architectures, such as membranes, exhibit high mechanical strength. researchgate.netmdpi.com This robustness is a critical attribute for applications requiring durable materials. The incorporation of hydrophobic groups in copolymers contributes to high mechanical strength, while the hydrophilic segments facilitate other functions like proton transport. mdpi.com

Morphological Stability of Polymeric Architectures

The morphological stability of polymeric materials is essential for their long-term performance. Copolymers based on this compound are known to promote high morphological stability in membranes. researchgate.netmdpi.com This stability is particularly important in applications like fuel cells, where the membrane must maintain its integrity under operating conditions. mdpi.com Hydrophobic groups within the polymer structure contribute significantly to this stability. mdpi.com Even when formed into nanocomposites, such as with tellurium nanoparticles, the resulting materials form as nanoparticles dispersed within the polymer matrix, indicating a stable morphology. mdpi.comnih.gov

Electrical Conductivity (Organic Semiconductors)

Pure Poly(this compound) (PVT) is classified as an organic dielectric. nih.govmdpi.com At room temperature, it exhibits a very low specific electrical conductivity, on the order of 10⁻¹⁵ to 10⁻¹⁶ S/cm. nih.gov However, the electrical properties of PVT can be significantly modified through doping or by forming composites. For example, doping copolymers of this compound with diiodine can increase the electrical conductivity by seven orders of magnitude due to the formation of charge-transfer complexes. researchgate.net

Furthermore, creating nanocomposites by incorporating conductive materials into the PVT matrix can transition the material from a dielectric to a semiconductor. When PVT is combined with thermoelectric tellurium (Te) nanoparticles, the DC electrical conductivity of the resulting nanocomposite increases with both the content of Te and the temperature. mdpi.comnih.govbohrium.com At 80 °C, nanocomposites with 2.8 wt% and 4.3 wt% of tellurium exhibit conductivity values that surpass the 10⁻¹⁰ S/cm threshold, which is the conventional boundary separating dielectrics from semiconductors. mdpi.comnih.govbohrium.com This demonstrates the potential to tune the electrical properties of PVT-based materials for applications in organic electronics. nih.govbohrium.com

Below is a data table summarizing the electrical conductivity of PVT and its composites.

MaterialConductivity (S/cm)Conditions
Pure PVT10⁻¹⁵–10⁻¹⁶Room Temperature nih.gov
PVT-Te Nanocomposite (2.8 wt% Te)> 10⁻¹⁰80 °C mdpi.comnih.gov
PVT-Te Nanocomposite (4.3 wt% Te)> 10⁻¹⁰80 °C mdpi.comnih.gov
Diiodine-doped CopolymersIncreased by 7 orders of magnitude- researchgate.net

Functional Material Applications

The unique properties of PVT and its copolymers enable their use in a variety of functional material applications. Their high thermal stability (up to 300–350 °C), chemical resistance, and excellent film-forming ability make them suitable for creating robust membranes. researchgate.netnih.govmdpi.com

One of the most promising areas is in the development of proton-conducting membranes for fuel cells. researchgate.netmdpi.com These membranes can achieve high ionic conductivity (up to 10⁻³–10⁻¹ S/cm) under anhydrous conditions and at temperatures above 100 °C. researchgate.netmdpi.com

The complex formation capability of PVT is leveraged in the creation of metal-polymer nanocomposites. mdpi.commdpi.com These materials, containing silver or gold nanoparticles stabilized by the PVT matrix, have potential applications in catalysis and optical systems. mdpi.comcrimsonpublishers.com

Furthermore, the ability to tune the electrical conductivity of PVT through the formation of nanocomposites opens up possibilities in organic electronics. nih.govbohrium.com By incorporating nanoparticles like tellurium, PVT can be transformed from a dielectric into a semiconductor, making it a candidate for use in organic field-effect transistors (OFETs) and other electronic devices. researchgate.netnih.gov The polymer's good film-forming properties are also advantageous in this context, allowing for the creation of thin, homogeneous dielectric layers. researchgate.net

Proton-Conducting Membranes for Fuel Cells (PEMFCs)

Poly(this compound) (PVT) has emerged as a promising polymer matrix for the development of proton-conducting membranes for Polymer Electrolyte Membrane Fuel Cells (PEMFCs), particularly for applications requiring operation at intermediate temperatures (100–200 °C) under anhydrous or low-humidity conditions. nih.govresearchgate.net The inherent properties of the triazole rings within the polymer structure provide sites for proton hopping, a critical mechanism for proton conduction in the absence of water. core.ac.uk To enhance proton conductivity, PVT is typically doped with acids, creating a network for efficient proton transport. These membranes are valued for their high thermal stability, which can reach up to 300–330 °C, and their ability to form mechanically strong and morphologically stable films. researchgate.netmdpi.com

Doping Strategies (e.g., Phosphoric Acid, Nitrilotri(methyl triphosphonic acid))

The enhancement of proton conductivity in PVT-based membranes is primarily achieved through doping with proton-donating molecules. Phosphoric acid (H₃PO₄) and nitrilotri(methyl triphosphonic acid) (NTMPA) are two common dopants investigated for this purpose. researchgate.netmdpi.com

Phosphoric Acid (H₃PO₄) Doping: Phosphoric acid is a widely used dopant due to its high intrinsic proton conductivity and low volatility. When doped into PVT, the acid molecules interact with the nitrogen atoms of the triazole rings, creating a pathway for proton transport via the Grotthuss mechanism. mdpi.comcapes.gov.br The interaction involves proton exchange between the polymer and the acid. mdpi.com Studies have shown that the proton conductivity of these membranes is highly dependent on the doping level and operating temperature. For instance, a PVT membrane doped with one mole of phosphoric acid per polymer repeat unit (PVTri/H₃PO₄) exhibited a proton conductivity of 5.0 × 10⁻³ S/cm at 150 °C under anhydrous conditions. researchgate.netresearchgate.net Blending PVT with other polymers, such as polybenzimidazole (PBI), and then doping with phosphoric acid can further enhance performance due to the creation of a more porous morphology that allows for higher acid loading. diva-portal.org

Nitrilotri(methyl triphosphonic acid) (NTMPA) Doping: NTMPA is another effective dopant, notable for its three phosphonic acid groups which can contribute significantly to proton conductivity. core.ac.uk Polymer electrolyte composite membranes have been successfully prepared by doping PVT with NTMPA at various molar ratios. researchgate.netresearchgate.net Fourier-transform infrared spectroscopy (FT-IR) has confirmed the proton transfer from NTMPA to the triazole rings of the PVT. core.ac.uk The thermal stability of these doped membranes is maintained up to approximately 250 °C. core.ac.ukresearchgate.net The conductivity of NTMPA-doped membranes increases with both temperature and the concentration of the dopant. core.ac.uk

High Temperature Performance and Ionic Conductivity

A key advantage of PVT-based membranes is their ability to function at temperatures above 100 °C without the need for external humidification, which is a major limitation for conventional Nafion® membranes. nih.govmdpi.com The thermal stability of PVT itself is high, and when doped, the resulting membranes remain stable up to temperatures of at least 250-300 °C. researchgate.netmdpi.com

The ionic conductivity of these membranes is a critical performance metric. For phosphoric acid-doped PVT, conductivity values in the range of 10⁻³ S/cm have been consistently reported at temperatures between 140-150 °C. researchgate.netcapes.gov.br For NTMPA-doped systems, a maximum proton conductivity of 8.5 × 10⁻⁴ S/cm was achieved at 150 °C with a dopant molar ratio of 0.25 (PVTRI/TPA-0.25). core.ac.ukresearchgate.netresearchgate.net The conductivity generally follows an Arrhenius-type behavior, increasing with temperature. The electrochemical stability window for NTMPA-doped membranes has been shown to be about 1.5 V. core.ac.uk

Below is a data table summarizing the ionic conductivity of doped PVT membranes from various research findings.

Polymer SystemDopantDoping Level (molar ratio)Temperature (°C)Anhydrous Ionic Conductivity (S/cm)
PVTPhosphoric Acid1:11505.0 x 10⁻³
PVTPhosphoric Acid2:11404.0 x 10⁻³
PVTNitrilotri(methyl triphosphonic acid)0.125:1150~1.0 x 10⁻⁵
PVTNitrilotri(methyl triphosphonic acid)0.25:11508.5 x 10⁻⁴
PVTNitrilotri(methyl triphosphonic acid)0.5:1150~2.0 x 10⁻⁴

Polymer Nanocomposites and Hybrid Materials

The incorporation of nanoparticles into the poly(this compound) matrix allows for the creation of advanced functional materials with tailored properties. The triazole units in the PVT polymer act as effective stabilizing agents for a variety of metallic and metal oxide nanoparticles. mdpi.commdpi.com

Silver Nanocomposites (e.g., Ag/PVT)

Silver/poly-1-vinyl-1,2,4-triazole (Ag/PVT) nanocomposites have been synthesized where silver nanoparticles (AgNPs) are stabilized within the PVT matrix. nih.gov PVT is an excellent matrix for this purpose due to its high capacity to bind silver ions and stabilize the resulting nanoparticles. mdpi.com The synthesis can be achieved through methods like the chemical reduction of silver ions in a PVT solution or via radiation-induced reduction. mdpi.comresearchgate.net These nanocomposites typically contain AgNPs with sizes ranging from 2 to 14 nm. nih.govmdpi.com The primary application for these materials is in the biomedical field, leveraging the strong antimicrobial activity of silver nanoparticles against both Gram-positive and Gram-negative bacteria. nih.govnih.gov A significant advantage of using PVT as the stabilizing matrix is its non-toxic nature, which results in nanocomposites that are effective antimicrobials without being toxic to mammalian cells. nih.govnih.gov

Gold Nanocomposites

Gold nanoparticles (AuNPs) have also been successfully incorporated into a PVT matrix. mdpi.com A common method for synthesizing these nanocomposites is a one-pot synthesis where the polymerization of the this compound monomer and the reduction of Au(III) ions occur concurrently, often initiated by radiation. mdpi.comresearchgate.net This process yields AuNPs with sizes ranging from approximately 1 to 11 nm, uniformly distributed within the polymer. mdpi.com The triazole rings of the PVT are believed to interact with the surface of the gold nanoparticles, contributing to their stability. crimsonpublishers.com These gold nanocomposites are of interest for their potential applications in catalysis, nanophotonics, and medicine. mdpi.comcrimsonpublishers.com

Nanocomposites with Metal Oxides (e.g., Fe₃O₄, BaFe₁₂O₁₉, TiO₂)

PVT has been used to create nanocomposites with various metal oxides, imparting magnetic and enhanced electrical properties to the polymer.

Iron(II,III) Oxide (Fe₃O₄): Conductive PVT-Fe₃O₄ nanocomposites have been synthesized by coating freshly prepared magnetite nanoparticles with PVT. researchgate.net This results in a material with an electrical conductivity in the range of 10⁻⁴ to 10⁻⁶ S/cm in an alternating current field. researchgate.netmdpi.com In some preparations, the nanoparticles consist of a zero-valence iron core with an oxide shell. researchgate.net These magnetic nanocomposites have potential applications in areas requiring materials with both conductivity and magnetic response.

Barium Hexaferrite (BaFe₁₂O₁₉): Nanocomposites of PVT and barium hexaferrite (a magnetic ceramic) have been fabricated through the in-situ polymerization of the vinyltriazole monomer in the presence of BaFe₁₂O₁₉ nanoparticles. diva-portal.orgdiva-portal.org The resulting material contains a significant inorganic phase (around 45 wt%) and exhibits ionic conductivity that is dependent on the frequency of the applied alternating current, with reported values in the range of 10⁻⁷ to 10⁻¹² S/cm. mdpi.comdiva-portal.org

Titanium Dioxide (TiO₂): While less detailed in available literature, PVT has also been used in the formation of composite membranes with TiO₂ nanoparticles, particularly in the context of proton-conducting membranes to improve properties like phosphoric acid retention. mdpi.com

Below is a data table summarizing the properties of various PVT-based nanocomposites.

Nanocomposite SystemNanoparticleNanoparticle SizeSynthesis MethodKey Properties/Findings
Ag/PVTSilver (Ag)2 - 14 nmChemical/Radiation ReductionAntimicrobial activity, low toxicity
Au/PVTGold (Au)1 - 11 nmOne-pot radiation synthesisUniform nanoparticle distribution
PVT-Fe₃O₄Iron(II,III) Oxide (Fe₃O₄)~12 nmWet chemical processAC conductivity of 10⁻⁴ - 10⁻⁶ S/cm
PVT-BaFe₁₂O₁₉Barium Hexaferrite (BaFe₁₂O₁₉)~17 nmIn-situ polymerizationIonic conductivity of 10⁻⁷ - 10⁻¹² S/cm (frequency dependent)
Nanocomposites with Carbon Nanotubes (SWNT, MWCNT)

Polymers of this compound (PVT) have been utilized to create advanced nanocomposites with both single-walled carbon nanotubes (SWNTs) and multi-walled carbon nanotubes (MWCNTs). nih.govmdpi.com These composites are synthesized to leverage the properties of both the polymer matrix and the carbon nanotubes, aiming for materials with enhanced electrical, thermal, and mechanical characteristics.

The preparation of these nanocomposites often involves in situ polymerization techniques. tandfonline.comresearchgate.net For instance, chemically modified MWCNT/poly(this compound) (PVTri) composites have been successfully prepared through in situ emulsion polymerization. tandfonline.comresearchgate.net This method ensures a good dispersion of the nanotubes within the polymer matrix. The resulting MWCNT/PVTri composites have demonstrated excellent solubility and a slightly elevated glass transition temperature compared to the pure polymer. tandfonline.com Characterization of these materials is typically performed using Fourier transform infrared spectroscopy, X-ray diffraction, and electron microscopy to confirm their morphological and structural properties. tandfonline.comresearchgate.net

Another approach involves the surface polymerization of this compound copolymers on carbon nanotubes to fabricate diodes. researchgate.neticm.edu.plbibliotekanauki.pl For example, a poly(ethylene glycol dimethacrylate-co-1-vinyl-1,2,4-triazole)/SWCNT composite has been used to create a diode structure on an n-GaAs substrate. researchgate.neticm.edu.plbibliotekanauki.pl

The electrical properties of these nanocomposites are a key area of interest. PVT composites synthesized with SWNTs and MWCNTs via emulsion polymerization have shown an electrical conductivity of approximately 10⁻² S/cm, indicating their potential for applications such as in fuel cells. nih.govmdpi.com A recent development reported the covalent grafting of a block copolymer, poly-N-vinyl-1,2,4-triazole-b-poly-N-vinyl imidazole, onto the surface of MWCNTs using a surface-initiated reversible addition–fragmentation chain transfer (SI-RAFT) technique. acs.org When used as a nanofiller in a polybenzimidazole membrane, this functionalized MWCNT material significantly enhanced proton conductivity, reaching 0.164 S cm⁻¹ at 180 °C. acs.org

Nanocomposite TypeSynthesis MethodKey FindingsReference
MWCNT/Poly(this compound)In situ emulsion polymerizationExcellent solubility, slightly higher glass transition temperature than pure PVT. tandfonline.com
SWNT/Poly(this compound)Emulsion polymerizationElectrical conductivity of ~10⁻² S/cm. nih.gov
pNVT-b-pNVI-g-MWCNT in PolybenzimidazoleSI-RAFT polymerizationProton conductivity of 0.164 S cm⁻¹ at 180 °C. acs.org
Poly(ethylene glycol dimethacrylate-co-1-vinyl-1,2,4-triazole)/SWCNTSurface polymerizationFabrication of a rectifying diode on an n-GaAs substrate. icm.edu.pl
Stabilizing Matrices for Metal Nanoparticle Formation

Polymers and copolymers derived from this compound are recognized for their high stabilizing ability in the formation of various metal nanoparticles, including silver (Ag), gold (Au), copper (Cu), and iron (Fe). nih.govresearchgate.net The triazole units within the polymer chain act as strong ligands for metal ions, ensuring the effective stabilization of the resulting nanoparticles. researchgate.net This makes poly(this compound) (PVT) an excellent and highly effective polymeric matrix for creating stable metal-polymer nanocomposites. mdpi.comdovepress.com

The synthesis of these nanocomposites can be achieved through various methods. One-pot synthesis via radiation-induced polymerization and reduction is a notable "green" method. mdpi.com In this process, irradiating aqueous solutions containing both this compound monomer and metal ions (e.g., Au(III) or Ag+) leads to simultaneous polymerization of the monomer and formation of metal nanoparticles. mdpi.commdpi.com The resulting nanoparticles are stabilized by the newly formed PVT macromolecules. mdpi.com For gold nanoparticles (AuNPs) synthesized this way, sizes have been observed in the range of 1 to 11 nm, influenced by the initial ratio of the monomer to gold ions. researchgate.netmdpi.com Similarly, for silver nanoparticles (AgNPs), this method can produce nanoparticles with an average size of 2–3 nm and a narrow size distribution, indicating effective stabilization by the triazole groups. mdpi.com

Chemical reduction is another common method. In this approach, a reducing agent like sodium borohydride (B1222165) or formaldehyde (B43269) is added to an aqueous solution of a metal salt (e.g., silver nitrate) in the presence of pre-synthesized PVT. mdpi.com The polymer matrix stabilizes the metallic nanoparticles through coordination bonds between the triazole rings and the surface metal atoms. mdpi.comcrimsonpublishers.com Using this technique, AgNPs with a narrow size distribution of 2–6 nm have been produced. dovepress.com The properties of the final nanocomposite depend on factors such as the nature of the reducing agent and the initial polymer-to-metal precursor ratio. mdpi.com

The interaction between the triazole rings of the polymer and the metal nanoparticle surface is confirmed by spectroscopic analysis. crimsonpublishers.com Infrared spectroscopy shows a slight shift in the absorption bands characteristic of the triazole ring's stretching vibrations, indicating a coordination interaction with the surface atoms of the metal nanoparticles. crimsonpublishers.com

NanoparticlePolymer MatrixSynthesis MethodNanoparticle SizeReference
Gold (Au)Poly(this compound)Radiation-induced one-pot synthesis1–11 nm researchgate.netmdpi.com
Silver (Ag)Poly(this compound)Radiation-induced one-pot synthesis2–3 nm mdpi.com
Silver (Ag)Poly(this compound-co-N-vinylpyrrolidone)Chemical reduction2–6 nm dovepress.com
Gold (Au)Copolymer of this compound and Acrylic AcidElectrosynthesis2–10 nm crimsonpublishers.com

Applications in Optoelectronics and Electronics

The highly electron-deficient nature of the 1,2,4-triazole (B32235) system imparts excellent electron-transport and hole-blocking properties to its derivatives. researchgate.net This has led to the investigation and application of both small molecules and polymers containing 1,2,4-triazole moieties in a variety of optoelectronic and electronic devices. researchgate.netmdpi.com

Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

Derivatives of 1,2,4-triazole are widely used as materials in the fabrication of organic light-emitting diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer-based (PLEDs) versions. researchgate.net Their primary role is often as an electron-transport material (ETM) or a hole-blocking material (HBL). researchgate.netossila.com The electron-deficient triazole ring facilitates efficient electron transport while its low highest occupied molecular orbital (HOMO) energy level effectively blocks holes, confining charge recombination to the emissive layer and thereby enhancing device efficiency. ossila.comacs.org

For example, 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) is a well-known triazole derivative used as an efficient ETM and HBL, particularly in blue PHOLEDs, due to its high triplet energy level (ET: 2.7 eV). ossila.com The use of 1,2,4-triazole derivatives as either small molecules or as units within a polymer backbone has enabled the creation of high-performance light-emitting devices. researchgate.net Copolymers incorporating this compound and N-vinylcarbazole have been synthesized, combining the stabilizing properties of the triazole with the hole-conducting nature of carbazole, and have been used to create metal-polymer complexes with luminescent properties. researchgate.net

Organic Field-Effect Transistors (OFETs)

Poly(this compound) (PVT) has been successfully demonstrated as a novel water-soluble polymeric dielectric layer for organic field-effect transistors (OFETs). researchgate.netnih.govnih.gov PVT offers several advantageous properties for this application, including good film-forming capabilities, low leakage current, and a high breakdown voltage of around 4 MV cm⁻¹. mdpi.comresearchgate.netnih.gov

Researchers have fabricated both p-channel and n-channel OFETs using PVT as the dielectric. researchgate.netnih.gov In these devices, pentacene (B32325) is commonly used as the p-channel active layer and fullerene (C₆₀) as the n-channel active layer. researchgate.netnih.govnih.gov The resulting OFETs exhibit excellent performance with a lack of hysteresis, very low threshold voltages, and high on/off ratios. researchgate.netnih.gov The excellent film-forming properties of PVT have also been utilized to create thin bilayer dielectrics with materials like AlOx, which helps to decrease the operating voltage of the devices. researchgate.netnih.govnih.gov Studies on temperature-dependent charge transport in OFETs with a PVT dielectric layer have provided further insights into the material's performance. jku.at The specific electrical conductivity of PVT at room temperature is on the order of 10⁻¹⁵–10⁻¹⁶ S/cm, confirming its properties as an organic dielectric suitable for OFETs. mdpi.com

Device TypeActive LayerDielectric LayerKey Performance MetricReference
p-channel OFETPentacenePVTLow threshold voltage, high on/off ratio, no hysteresis. researchgate.netnih.gov
n-channel OFETFullerene (C₆₀)PVTLow threshold voltage, high on/off ratio, no hysteresis. researchgate.netnih.gov
Ambipolar OFETMEH-PPV-POSSPVTAll-solution processed device realized. nih.gov
Low-voltage OFETPentaceneAlOx/PVT bilayerReduced operating voltage. researchgate.netnih.gov
Optical Waveguides

The application of 1,2,4-triazole derivatives extends to the field of photonics, specifically in the creation of optical waveguides. researchgate.net Research has shown that ribbon-like supramolecular structures formed through the organized aggregation of 4-aryl-4H-1,2,4-triazoles can function as optical waveguides. rsc.org These structures are capable of propagating photoluminescence, demonstrating their potential for use in integrated photonic circuits and devices. rsc.orgnih.gov This behavior stems from the self-assembly of the triazole-based molecules into ordered architectures that can confine and guide light.

Organic Photovoltaic Cells

The electron-accepting (electron-withdrawing) properties of the 1,2,4-triazole ring make it a suitable building block for materials used in organic photovoltaic cells (OPVs). researchgate.netsioc-journal.cn In the design of high-performance OPV materials, a donor-acceptor (D-A) architecture is commonly employed to create low-bandgap polymers that can absorb a broader range of the solar spectrum. sioc-journal.cn

Conjugated polymers that incorporate 1,2,4-triazole derivatives as the electron-withdrawing unit and other moieties like thiophene (B33073) or benzo[1,2-b:4,5-b']dithiophene as the electron-donating unit have been synthesized. sioc-journal.cn These D-A copolymers exhibit good solubility and thermal stability, which are important for device fabrication. sioc-journal.cn Spectroscopic analysis of these polymers shows intramolecular charge transfer (ICT) interactions between the donor and acceptor units, which is crucial for their photovoltaic function. sioc-journal.cn The HOMO and LUMO energy levels of these triazole-based polymers are suitable for use as donor materials in bulk heterojunction solar cells with fullerene-based acceptors like PCBM. sioc-journal.cn

Table of Compounds

Abbreviation/Common NameFull Chemical Name
This compound1-Ethenyl-1H-1,2,4-triazole
PVT / PVTriPoly(this compound)
SWNTSingle-Walled Carbon Nanotube
MWCNTMulti-Walled Carbon Nanotube
pNVT-b-pNVIPoly-N-vinyl-1,2,4-triazole-b-poly-N-vinyl imidazole
n-GaAsn-type Gallium Arsenide
AgSilver
AuGold
CuCopper
FeIron
N-vinylpyrrolidoneN-Ethenylpyrrolidin-2-one
Acrylic AcidProp-2-enoic acid
Sodium borohydrideSodium tetrahydridoborate
FormaldehydeMethanal
Silver nitrate (B79036)Silver(I) nitrate
TAZ3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
N-vinylcarbazole9-Ethenyl-9H-carbazole
PentacenePentacene
Fullerene (C₆₀)Buckminsterfullerene
AlOxAluminum Oxide
MEH-PPV-POSSPoly(2-methoxy-5-(2-ethyl-hexyloxy)-1,4-phenylenevinylene) end-capped with polyhedral oligomeric silsesquioxanes
ThiopheneThiophene
Benzo[1,2-b:4,5-b']dithiopheneBenzo[1,2-b:4,5-b']dithiophene
PCBMPhenyl-C61-butyric acid methyl ester

Adsorption and Catalytic Applications

Polymers based on this compound (PVT) exhibit notable adsorption and catalytic properties, stemming from the presence of nitrogen atoms in the triazole ring which can act as binding sites. This functionality makes them suitable for various environmental and industrial processes.

Photocatalytic Dye Degradation in Wastewater Treatment

Composite materials incorporating this compound have been developed as effective photocatalysts for breaking down dyes in wastewater. Research has demonstrated their ability to decolorize industrial effluents under light exposure. ulakbim.gov.tr

A notable example involves magnetic composite particles made from this compound, ethyleneglycoldimethacrylate, and titanium dioxide (m-poly(EGDMA-VTA)-TiO₂). ulakbim.gov.trresearchgate.net These particles have been successfully used for both the adsorption and subsequent photocatalytic degradation of Reactive Orange 16 (RO16), a common dye in textile wastewater. ulakbim.gov.trresearchgate.net The process involves an initial adsorption of the dye onto the polymer composite, followed by its breakdown catalyzed by the TiO₂ component under illumination. ulakbim.gov.tr

Studies have identified the optimal conditions for this process, maximizing the removal of the dye. The photocatalytic activity is highest at a low pH of 3, with low initial dye concentrations and a high amount of the photocatalyst. ulakbim.gov.trresearchgate.net The degradation kinetics of this system have been found to align with the Langmuir-Hinshelwood model, a common model for heterogeneous catalysis. ulakbim.gov.trresearchgate.net

ParameterOptimal ConditionFindingSource
pH 3Maximum dye removal and photocatalytic decolorization achieved. ulakbim.gov.trresearchgate.net
Polymer Amount 0.05 gA high photocatalyst content enhances degradation efficiency. researchgate.net
Dye Concentration 30 mg/LPhotocatalytic activity is highest at lower initial dye concentrations. researchgate.net
Time 5 hoursDuration required to achieve maximum decolorization under tested conditions. researchgate.net
Sorbents for Noble Metal Ions

The unique structure of the 1,2,4-triazole ring in PVT allows it to form complexes with various metal ions, making it an effective sorbent for the recovery of precious metals. Polymers and copolymers of this compound are noted for their high stabilizing ability in forming nanoparticles of metals such as silver (Ag), gold (Au), copper (Cu), and iron (Fe). nih.gov

Research has specifically highlighted the efficacy of PVT-based materials in gold recovery. Modifying a carbon sorbent known as Sibunit with poly-1-vinyl-1,2,4-triazole has been shown to dramatically increase its sorption capacity for gold. google.com This modification boosts the material's ability to capture gold from solutions, demonstrating a significant potential for applications in mining and electronics recycling. google.com

Sorbent MaterialTarget MetalInitial Capacity (mg/g)Capacity after PVT Modification (mg/g)Recovery RateSource
Sibunit Carbon SorbentGold (Au)7.035.099% google.com

Furthermore, the triazole functional group is effective in sequestering other noble metals. Ligands containing triazole have been incorporated into metal-organic frameworks (MOFs) to selectively extract palladium from acidic solutions, achieving a 97% recovery rate. mdpi.com

Corrosion Inhibitors

Compounds featuring the 1,2,4-triazole ring are recognized as effective corrosion inhibitors for various metals, including copper and carbon steel. multichemindia.com Their protective action is attributed to their ability to adsorb onto the metal surface, forming a thin, protective film that acts as a barrier against corrosive agents. multichemindia.commdpi.com This film blocks the metal from contact with the aggressive environment, such as mineral acid solutions. mdpi.com

Studies on 3-substituted 1,2,4-triazoles have shown that they form a polymolecular layer on steel surfaces in sulfuric acid. mdpi.com This layer is chemisorbed, meaning it forms a chemical bond with the metal surface, providing robust protection. mdpi.com The effectiveness of triazole-based inhibitors is directly linked to their capacity to form these stable protective films. mdpi.com While much of the specific research focuses on the triazole ring itself, polymers of this compound are explored for this application due to their film-forming capabilities and the inherent inhibitive properties of the triazole moiety. mdpi.com

Hydrogel Development

Poly(this compound) is a hydrophilic polymer that has been extensively used in the development of advanced hydrogels. researchgate.net These hydrogels exhibit properties that are highly dependent on external stimuli such as pH and temperature, making them suitable for applications like drug delivery systems. bohrium.com

One area of research focuses on composite hydrogels that combine PVT with other polymers to create interpenetrating polymeric networks (IPNs). mdpi.com For instance, composite hydrogels have been synthesized using bacterial cellulose (B213188) (BC) and PVT doped with orthophosphoric acid. mdpi.com These materials merge the structural integrity of bacterial cellulose with the functional properties of PVT.

The swelling behavior of PVT hydrogels is a critical parameter for their application. Fuzzy modeling approaches have been used to analyze and predict the swelling ratios under various conditions. bohrium.com This research is crucial for designing hydrogels with controlled release profiles for therapeutic agents, such as the anticancer drug 5-Fluorouracil. bohrium.com Introducing this compound into polysaccharide-based hydrogels has also been reported to increase their equilibrium water content and confer antibacterial properties. chemicalbook.com

FactorInfluence on Swelling BehaviorApplication RelevanceSource
Time Governs the kinetics of swelling to reach equilibrium.Determining drug release rates. bohrium.com
Temperature Affects the polymer chain mobility and water uptake.Designing thermo-responsive hydrogels. bohrium.com
pH Influences the protonation of the triazole ring, altering polymer-water interactions.Creating pH-sensitive drug delivery systems for targeted release. bohrium.com

Energetic Materials

Polymers derived from this compound serve as precursors for a class of energetic materials known as polymer salts. researchgate.netat.ua These materials are synthesized through two primary routes: the free-radical polymerization of 1-vinyl-1,2,4-triazolium monomer salts or the protonation of pre-synthesized poly(this compound) with strong inorganic or organic acids. researchgate.netat.ua The anions are selected for their energetic properties and include nitrate, perchlorate, and picrate, as well as various azolate anions like 3,5-dinitro-1,2,4-triazolate. at.ua

These energetic polymer salts are characterized by high nitrogen content, high densities, and good thermal stability, which are desirable properties for use as binders in propellant and explosive formulations. researchgate.netat.ua Compared to their monomeric salt precursors, the polymer salts exhibit enhanced thermal properties and higher densities. at.ua For example, poly(3-nitro-1-vinyl-1,2,4-triazole) possesses a significantly higher nitrogen content and density than traditional energetic materials like nitrocellulose, making it a potentially superior component in high-performance energetic systems.

Energetic MaterialNitrogen Content (%)Density (g/cm³)Key AdvantageSource
Poly(3-nitro-1-vinyl-1,2,4-triazole) 35%1.65Superior N content and density for propellant formulations.
Nitrocellulose 12.5%1.45Traditional benchmark material.

Coatings and Adhesives

The physicochemical properties of poly(this compound) make it a valuable component in the formulation of specialized coatings and adhesives. smolecule.com Its ability to form hydrophilic polymers is a key attribute for these applications. smolecule.com

A specific application is the surface modification of synthetic fibers to improve their performance in composite materials. Research has demonstrated that coating polypropylene (B1209903) (PP) fibers with this compound enhances their adhesion within cementitious systems. mdpi.com The modification process involves chemically grafting the monomer onto the fiber surface, which increases the surface's roughness and hydrophilicity. mdpi.com This improved interface between the fiber and the cement matrix leads to better mechanical properties of the final composite material. mdpi.com The triazole rings attached to the fiber surface are key to this enhanced interaction. mdpi.com

Coordination Chemistry and Ligand Design with 1,2,4 Triazole Moieties

Ligand Characteristics of 1,2,4-Triazoles

The coordination behavior of 1,2,4-triazoles is dictated by the arrangement and availability of its nitrogen donor atoms. These ligands can coordinate to metal ions in both their neutral and deprotonated (anionic) forms, leading to a rich and varied structural chemistry. researchgate.net

The 1,2,4-triazole (B32235) heterocycle contains three nitrogen atoms, which are potential donor sites for metal coordination. researchgate.net It possesses an acidic pyrrole-like NH group at the N1 position and basic pyridine-like nitrogens at the N2 and N4 positions. rsc.org In the case of 1-vinyl-1,2,4-triazole, the vinyl substituent is located at the N1 position, which sterically and electronically influences the coordination. This substitution blocks the N1 site from participating in coordination. Consequently, coordination primarily involves the nitrogen atoms at the N2 and N4 positions.

The introduction of additional functional groups onto the triazole ring can create polydentate ligands, enhancing the stability of the resulting metal complexes through the chelate effect. isres.org For instance, attaching pyridyl groups to the carbon atoms of the triazole ring can create bidentate or even tetradentate ligands that form stable chelate rings with metal ions like platinum(II). cdnsciencepub.com While this compound itself typically acts as a monodentate or bridging ligand, its derivatives can be designed for chelation.

A hallmark of 1,2,4-triazole-based ligands is their ability to act as bridging ligands between two or more metal centers. rsc.orgresearchgate.net The most common and well-studied bridging mode is the N1,N2-bridge, where the adjacent nitrogen atoms at positions 1 and 2 coordinate to two different metal ions. mdpi.com This diatomic bridge provides a short and conjugated pathway that can facilitate effective magnetic superexchange between paramagnetic metal centers. mdpi.com

In complexes derived from this compound, where the N1 position is substituted, this classic N1,N2-bridging mode is altered. Instead, bridging can occur via the N2 and N4 atoms, connecting different metal centers to form coordination polymers. However, the most prevalent mode for many triazole derivatives involves deprotonation at the N1 position, allowing the N1 and N2 atoms to bridge two metal centers, forming a stable six-membered ring structure in dimeric complexes. rsc.org This N1,N2 bridging typically results in metal-metal distances of approximately 3.7 to 4.1 Å. mdpi.comrsc.org Another possibility is the formation of a triple bridge, where two N1,N2-triazole bridges and another ligand (like a chloride ion) connect adjacent metal centers. mdpi.com

Substituents on the 1,2,4-triazole ring significantly influence the resulting structure and properties of their metal complexes. mdpi.comrsc.org The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or small—can affect the electronic properties of the donor nitrogen atoms and introduce steric hindrance that dictates the final coordination geometry. researchgate.net

For this compound, the vinyl group at the N1 position has several key effects:

Blocks N1 Coordination : The substituent at N1 prevents this nitrogen from acting as a donor site. mdpi.com

Alters Bridging : It modifies the typical N1,N2-bridging mode, favoring coordination through the N2 and N4 positions.

Electronic Effects : The electron-withdrawing nature of the vinyl group can influence the basicity and, therefore, the donor strength of the N2 and N4 atoms.

Polymerization : The vinyl group provides a reactive site for polymerization, allowing for the creation of polymers and copolymers with pendant triazole groups, which can then be used for complex formation with metal ions. researchgate.netsigmaaldrich.com

The choice of substituent is a critical design element; for example, functionalization at the N4 position is common as it does not sterically hinder the preferred N1,N2 bridging mode in unsubstituted triazoles. mdpi.com

Formation of Coordination Compounds with Transition Metals

This compound and its parent scaffold form coordination compounds with a wide array of metals, including those from the main group and transition series. The resulting structures are diverse, ranging from discrete mononuclear units to one-, two-, and three-dimensional coordination polymers. mdpi.commdpi.com

The coordination chemistry of 1,2,4-triazole derivatives with Group 12 metals—zinc(II), cadmium(II), and mercury(II)—has been extensively studied due to the diverse structures and interesting properties (such as luminescence) of the resulting complexes. rsc.orgresearchgate.net The final structure is highly dependent on the ligand, the metal ion, the counter-anion, and the synthesis conditions. rsc.org

For example, 1,2,4-triazole derivatives have been used to construct various coordination polymers with Cd(II), where the triazole and co-ligands like chloride ions bridge metal centers to form 1D chains and 2D networks. mdpi.com In these structures, the cadmium atoms often adopt an octahedral geometry. mdpi.com Similarly, Zn(II) can form trinuclear complexes where three metal centers are connected by N1,N2-triazole bridges. mdpi.com Copolymers containing vinyl triazole units have been shown to effectively coordinate with and remove heavy metal ions like Zn(II), Cd(II), and Hg(II) from aqueous solutions. oatext.com

Table 1: Examples of Main Group Metal Complexes with 1,2,4-Triazole Derivatives

Metal IonLigand SystemStructural FeaturesReference(s)
Zn(II) 1,2,4-triazole derivatized methionineForms a neutral trinuclear complex with three N1,N2-triazole bridges. mdpi.com
Zn(II) 3-amino-1,2,4-triazole (AmTRZ)Forms various coordination polymers, including a 1D chain ZnCl(AmTRZ) and a complex 3D framework Zn₅(OH)₂(AmTRZ)₆(NO₃)₂·6H₂O. acs.org
Cd(II) 1,2,4-triazole derivatized amino acidForms a 1D coordination polymer with a triple bridge of one μ-chloride and two μ-N1,N2-triazoles. Cd···Cd distance is 3.845 Å. mdpi.com
Cd(II) 1,2,4-triazole derivatized amino acidForms a 2D network where both the triazole and a carboxylate group coordinate. The Cd···Cd distance across the triazole bridge is 4.101 Å. mdpi.com
Cd(II) 3-amino-1H-1,2,4-triazole-5-carboxylic acidForms a 1D polymeric chain [Cd(Hatrc)₂(H₂O)]n. mdpi.com

This compound and its derivatives form stable complexes with a variety of other transition metals. The coordination mode often depends on the specific metal's preferred geometry and electronic configuration.

Copper(I) and Copper(II): Anionic 1,2,4-triazole is an excellent bridging ligand for Cu(I), forming dimeric complexes with a six-membered [Cu₂(μ-trz)₂] ring structure. rsc.org These complexes often exhibit a distorted tetrahedral geometry around each copper center. rsc.org With Cu(II), 1,2,4-triazole derivatives can form dinuclear units bridged by the N1,N2 positions, which can be further linked by other ligands like acetate (B1210297) to create tetranuclear clusters and 2D layers. sci-hub.se

Gold(III) and Platinum(II): The coordination chemistry with heavy metals like gold and platinum has also been explored. Polymers derived from this compound have been investigated for their ability to sorb noble metal complexes, including those of Au(III) and Pt(IV), from solutions. researchgate.netresearchgate.net Studies with related 1,2,3-triazole ligands show that they can coordinate to Au(III) and Pt(II) in various ways, acting as monodentate or bidentate chelating ligands. For instance, a triazole derivative with a pyridyl group can chelate Pt(II) via the pyridyl nitrogen and a triazole nitrogen (N3). nih.gov

Palladium(II): Palladium complexes with triazole-based ligands have been synthesized and characterized. isres.org For example, a 1,2,4-triazole moiety with thione and amino substituents can act as a bidentate chelating ligand to palladium through sulfur and nitrogen atoms, or it can act as a bridging ligand between two metal centers. isres.org

Table 2: Examples of Transition Metal Complexes with 1,2,4-Triazole Derivatives

Metal IonLigand SystemStructural FeaturesReference(s)
Cu(I) Anionic 1,2,4-triazole and aminophosphaneForms blue- to yellow-emitting dimeric complexes [Cu(μ-trz)(NP)]₂ with a six-membered ring structure. Cu-Cu distance is ~3.6-3.7 Å. rsc.org
Cu(II) 3-(pyrazinyl)-1,2,4-triazole (Hpztrz) and acetateForms a 2D layer structure built from tetranuclear Cu₄ units. The complex exhibits antiferromagnetic interactions. sci-hub.se
Au(III) Poly(this compound)The polymer shows high sorption capacity for Au(III) chloride complexes. researchgate.netresearchgate.net
Pt(II) 3,4,5-tris(2-pyridyl)-4-H-1,2,4-triazoleForms a square planar complex by chelation via a pyridyl nitrogen and a triazole nitrogen. cdnsciencepub.com
Pd(II) Poly(this compound)The polymer can sorb Pd(II) chloride complexes from acidic solutions. researchgate.net
Pd(II) 4-amino-3-methyl-1,2,4-triazol-5-thioneThe triazole acts as a bidentate chelating ligand through sulfur and nitrogen atoms. isres.org

Organometallic Complexes (e.g., organotin(IV))

The coordination of 1,2,4-triazole derivatives with organotin(IV) compounds has been a subject of significant research due to the potential industrial and biological applications of the resulting complexes. isres.org The tin atom in organotin(IV) moieties can accept electrons, allowing for coordination with hetero-donor atoms like the nitrogen atoms of the triazole ring. isres.org

While specific studies focusing exclusively on this compound with organotin(IV) are not extensively detailed in the reviewed literature, the general principles can be understood from research on other triazole derivatives. For instance, studies on triazole Schiff base derivatives complexed with organotin(IV) have shown that the ligands can coordinate to the metal atom in a bidentate fashion. researchgate.net Spectroscopic and analytical techniques have been used to propose structures for these complexes, often revealing geometries such as skewed tetrahedral, trigonal-bipyramidal, or octahedral, depending on the specific organotin precursor and the ligand structure. isres.orgresearchgate.netresearchgate.net

In these complexes, the triazole moiety plays a crucial role in stabilizing the structure. Research on various organotin(IV) complexes with ligands containing the 1,2,4-triazole ring highlights the formation of stable compounds with potential applications as antimicrobial and antitumoral agents. isres.orgresearchgate.netinnspub.net For example, the reaction of a Schiff base derived from 4-amino-3-(2-(4-hydroxybenzylidene)hydrazinyl)-1H-1,2,4-triazol-5(4H)-thione with triorganotin(IV) precursors resulted in complexes with a skewed tetrahedral geometry. isres.org

Table 1: Examples of Organotin(IV) Complexes with Triazole-Containing Ligands

Organotin(IV) MoietyTriazole-Containing LigandProposed GeometryReference
Triorganotin(IV)(E)-4-amino-3-(2-(4-hydroxybenzylidene)hydrazinyl)-1H-1,2,4-triazol-5(4H)-thioneSkewed Tetrahedral isres.org
Alkyltin(IV)2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acidDistorted Trigonal-Bipyramidal (for Me3Sn(IV)) researchgate.net
Various Organotin(IV)6-(1′,2′,3′-triazol-2′-yl) pyridine-3-carboxylic acidVaries (e.g., Tetrahedral, Trigonal-Bipyramidal) innspub.net

Advanced Coordination Architectures

The ability of the 1,2,4-triazole ring to bridge metal centers via its N1 and N2 atoms is fundamental to the construction of advanced coordination architectures. ethz.chmdpi.com This bridging capability facilitates the self-assembly of metal ions and organic linkers into polynuclear complexes, coordination polymers, and highly porous metal-organic frameworks (MOFs). tennessee.edu

Polynuclear Complexes

Polynuclear complexes are discrete molecular entities containing multiple metal ions linked by bridging ligands. The 1,2,4-triazole moiety is particularly effective in forming such structures. ethz.chsci-hub.se A common structural motif is the linear trinuclear complex, where two terminal metal ions are connected to a central metal ion through triple N1,N2-triazole bridges. mdpi.comresearchgate.net This arrangement results in relatively short and conjugated pathways between the metal centers, which is crucial for mediating magnetic interactions. mdpi.com

For example, linear trinuclear complexes with the general formula [M₃(μ-L)₆(H₂O)₆] (where M = Mn(II), Co(II), Ni(II), Cu(II) and L is a 4-substituted-1,2,4-triazole) have been synthesized and characterized. mdpi.com In these structures, the central metal ion typically has an octahedral MN₆ coordination environment, while the terminal metal ions have a fac-octahedral MN₃O₃ geometry. mdpi.com The metal-metal distances in these linear chains are typically in the range of 3 to 4 Å. ethz.ch

Beyond linear trimers, 1,2,4-triazole derivatives have been incorporated into a variety of other polynuclear structures, including tetranuclear and triangular clusters, demonstrating the ligand's versatility. researchgate.netnih.gov The specific nuclearity and geometry of the resulting complex are influenced by the substituents on the triazole ring, the choice of metal ion, and the reaction conditions. sci-hub.senih.gov

Table 2: Selected Polynuclear Complexes with 1,2,4-Triazole Ligands

Complex FormulaLigandStructural FeatureMetal-Metal Distance (Å)Reference
[Mn₃(μ-L)₆(H₂O)₆] (L = 4-(1,2,4-triazol-4-yl)ethanedisulfonate)4-(1,2,4-triazol-4-yl)ethanedisulfonateLinear Trinuclear~3.9 mdpi.com
[Zn₃L₆(H₂O)₆] (L = 4-(4-hydroxyphenyl)-1,2,4-triazole)4-(4-hydroxyphenyl)-1,2,4-triazoleLinear Trinuclear~3.8 researchgate.net
[Cu₄L₈] (L = 4-(4-hydroxyphenyl)-1,2,4-triazole)4-(4-hydroxyphenyl)-1,2,4-triazoleTetranuclear ClusterN/A researchgate.net
[Fe₂(L1)₅(NCS)₄] (L1 = N-salicylidene-4-amino-1,2,4-triazole)N-salicylidene-4-amino-1,2,4-triazoleDinuclearN/A academie-sciences.fr

Coordination Polymers

When the bridging interactions of 1,2,4-triazole ligands extend in one, two, or three dimensions, coordination polymers (CPs) are formed. tennessee.edu These materials consist of repeating coordination entities and can exhibit a vast range of structures and properties. The dimensionality of the polymer is dictated by the coordination modes of the triazole ligand and the metal ion, as well as the presence of other co-ligands. researchgate.netrsc.org

One-dimensional (1D) coordination polymers, often appearing as chains or ladders, are common. rsc.orgmdpi.com For instance, a 1D chain structure was formed in [Cd(HL2L2)Cl]·2H₂O, where cadmium centers are linked by a triple bridge consisting of one chloride and two μ-N1,N2-1,2,4-triazole moieties, resulting in a Cd···Cd distance of 3.845 Å. mdpi.com

Two-dimensional (2D) and three-dimensional (3D) coordination polymers create layered or network structures. mdpi.commdpi.com In a silver(I) coordination polymer, [Ag(L)NO₃]n, where L is 1,3-bis(1,2,4-triazol-1-yl)adamantane, the ligands bridge the metal ions to form 2D layers containing large 18- and 30-membered metallocycles. mdpi.com The use of mixed-ligand systems, for example combining a triazole with a dicarboxylate, can also lead to the formation of robust 3D frameworks. sc.educapes.gov.br The synthesis of such polymers is often achieved under solvothermal conditions, where temperature and solvent play a crucial role in directing the final structure. rsc.orgsc.edu

Metal-Organic Frameworks (MOFs) incorporating 1,2,4-Triazole Linkers

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity. tennessee.edu The use of 1,2,4-triazoles, often in combination with other functionalities like carboxylates, has led to a rich family of MOFs. mdpi.comacs.org These ligands offer several advantages, including good thermal stability and versatile coordination modes that can be used to build robust frameworks with tunable pore sizes and functionalities. acs.orgnih.gov

The combination of the N-donor triazole ring with anionic carboxylate groups on a single linker molecule is a powerful strategy for constructing MOFs. mdpi.comacs.org These bifunctional linkers can coordinate to metal centers, such as the well-known paddlewheel secondary building unit (SBU), to generate extended, porous networks. researchgate.net For example, a series of isoreticular MOFs with the general formula [M₂(L)₂] (M = Cu, Co, Zn; L = bis(carboxyphenyl)-1,2,4-triazole) has been synthesized, exhibiting rutile (rtl) topology and high porosity. researchgate.net The properties of these MOFs, including their thermal stability and adsorption characteristics, can be systematically tuned by changing the metal ion. researchgate.net

A fascinating property of some MOFs, including those based on triazole linkers, is structural flexibility, often referred to as "breathing" or "gate-opening." tennessee.edunih.gov This phenomenon involves a reversible structural transformation from a non-porous (closed) state to a porous (open) state, triggered by external stimuli such as gas pressure or temperature. nih.govsemanticscholar.org

This effect is particularly evident in adsorption measurements, where an isotherm shows a sudden, steep uptake of gas at a specific "gate-opening" pressure. semanticscholar.org The framework remains largely inaccessible to gas molecules below this pressure, but opens up to allow significant adsorption once the threshold is reached. semanticscholar.org This behavior is often accompanied by a hysteresis loop upon desorption, where the "gate-closing" pressure is lower than the opening pressure. nih.gov

The gate-opening pressure and the shape of the hysteresis loop can be precisely controlled by modifying the components of the MOF. researchgate.netacs.org For instance, in an isostructural series of silver MOFs with 3-(1,2,4-triazol-4-yl)-5-benzamidobenzoate linkers, the pore diameters and volumes could be gradually adjusted by changing the substituents on the linker, which in turn controlled the gate-opening behavior. acs.org Similarly, using mixed-metal systems, such as a Co/Cu MOF based on a bis(carboxyphenyl)-1,2,4-triazole linker, allows for the targeted modification of gate-opening pressure and hysteresis shape for different gases like CO₂ and N₂. researchgate.net This tunability makes these materials highly promising for applications in selective gas separation and storage. rsc.org

Table 3: Gate-Opening Behavior in Selected Flexible MOFs

MOF SystemGuest MoleculeTemperature (K)Approx. Gate-Opening Pressure (bar)Key FeatureReference
[Co(bdp)]CO₂2982Multi-step gate-opening rsc.org
[Co(bdp)]CH₄29818Selective gate-opening vs. CO₂ rsc.org
Flexible Cu MOF (1b)CO₂195~0.34Pronounced hysteresis loop nih.gov
Flexible Cu MOF (1b)CO₂298~8Pressure-induced structural transformation nih.gov
IISERP-MOF35CO₂195Low partial pressureCO₂-specific gate opening acs.org

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes, most notably of iron(II), where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. ethz.chbeilstein-journals.org This transition is accompanied by changes in magnetic properties, color, and molecular volume. ethz.chbeilstein-journals.org

The 1,2,4-triazole ligand is renowned for its ability to create a ligand field strength around Fe(II) ions that is close to the crossover point, making it a cornerstone for designing SCO materials. ethz.chmdpi.com The N1,N2-bridging mode of triazoles facilitates the formation of 1D, 2D, or 3D coordination polymers where the SCO behavior of individual metal centers is communicated throughout the lattice, leading to cooperative transitions. rsc.orgmdpi.com This cooperativity is desirable as it can result in abrupt transitions with thermal hysteresis, a key feature for potential memory devices. mdpi.com

A classic example is the Fe(Htrz)₂(trz) system, which forms a 1D chain polymer and exhibits a well-documented SCO. rsc.org The properties of such SCO-active MOFs and polymers can be tuned by chemical modifications, such as partial substitution of the triazole ligands. rsc.org For example, introducing a small percentage of 4-amino-1,2,4-triazole (B31798) into an iron(II)-triazole framework can shift the transition temperature closer to room temperature. mdpi.com

The interplay between the host framework and guest molecules can also influence the SCO properties. The inclusion or removal of solvent molecules within the pores of an SCO-active MOF can significantly alter the transition temperature, making these materials potential candidates for chemical sensors. researchgate.net Recent research has even focused on combining SCO with other properties, such as electrical conductivity, in triazolate-based MOFs, opening pathways to multifunctional materials. uni-augsburg.deacs.org

Table 4: Characteristics of Selected Spin-Crossover (SCO) Systems with Triazole Ligands

Complex/MOFMetal IonSpin StatesKey FeatureReference
Fe(Htrz)₂(trz)Fe(II)Low-Spin (LS) ↔ High-Spin (HS)Classic 1D polymer SCO system, tunable via nanoparticle size. rsc.org
Fe(NH₂trz)₃₂Fe(II)LS ↔ HSExhibits thermochromism (color change with temperature). ethz.ch
[Fe₂(L1)₅(NCS)₄]Fe(II)[LS-LS] ↔ [HS-HS]Abrupt SCO in a dinuclear complex without intermediate [LS-HS] phase. academie-sciences.fr
Fe(1,2,3-triazolate)₂Fe(II)LS ↔ HSExhibits the largest known hysteresis window for an SCO material. acs.org

Compound Name Table

Abbreviation/Common NameFull Chemical Name
This compound1-Ethenyl-1,2,4-triazole
Organotin(IV)Organotin(IV) cation
Htrz1,2,4-triazole
trz1,2,4-triazolate anion
NH₂trz4-Amino-1,2,4-triazole
Me₃Sn(IV)Trimethyltin(IV) cation
4-(1,2,4-triazol-4-yl)ethanedisulfonate4-(1,2,4-triazol-4-yl)ethanedisulfonate anion
4-(4-hydroxyphenyl)-1,2,4-triazole4-(4-hydroxyphenyl)-1,2,4-triazole
N-salicylidene-4-amino-1,2,4-triazoleN-salicylidene-4-amino-1,2,4-triazole
1,3-bis(1,2,4-triazol-1-yl)adamantane1,3-bis(1,2,4-triazol-1-yl)adamantane
bis(carboxyphenyl)-1,2,4-triazolebis(carboxyphenyl)-1,2,4-triazole
3-(1,2,4-triazol-4-yl)-5-benzamidobenzoate3-(1,2,4-triazol-4-yl)-5-benzamidobenzoate
[Co(bdp)]A cobalt-based flexible MOF
IISERP-MOF35[(CH₃)₂NH₂]₂[Zn₅(Atz)₄(Ox)₄]·2H₂O

Computational and Theoretical Investigations of 1 Vinyl 1,2,4 Triazole Systems

Quantum Chemical Studies

Quantum chemical methods are employed to investigate the electronic structure and intrinsic properties of molecules. These calculations offer a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to triazole derivatives to predict their behavior and properties. acs.orgnih.gov DFT calculations can confirm experimental findings and explain the activity of compounds. acs.org

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, the HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap generally indicates higher reactivity and polarizability. researchgate.net

For triazole derivatives, DFT calculations are used to determine the energies of these orbitals. mdpi.com For instance, in a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, full potential linear augmented plane wave calculations showed the upper valence band maximum (VBM) was primarily formed by S-p states, while the lower conduction band minimum (CBM) had a C-p state character, with these states significantly affecting the energy gap. rsc.org While specific HOMO-LUMO energy values for 1-Vinyl-1,2,4-triazole are not detailed in the available literature, the methodology remains standard for analyzing its electronic characteristics.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. acs.orgresearchgate.net These parameters, including chemical hardness (η), softness (S), electronegativity (χ), chemical potential (µ), and the global electrophilicity index (ω), can be calculated using Koopmans' theorem. researchgate.net

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. researchgate.net

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. researchgate.net

Electronegativity (χ) describes the ability of an atom or group to attract electrons. researchgate.net

Electrophilicity (ω) quantifies the ability of a species to accept electrons.

These descriptors are crucial for understanding interaction mechanisms, such as those involved in corrosion inhibition or biological activity, for various triazole compounds. acs.orgresearchgate.net

Table 1: Global Reactivity Descriptors and Their Formulas

Descriptor Formula
Ionization Potential (IP) IP = -E_HOMO
Electron Affinity (EA) EA = -E_LUMO
Electronegativity (χ) χ = (IP + EA) / 2
Chemical Hardness (η) η = (IP - EA) / 2
Chemical Softness (S) S = 1 / η
Chemical Potential (µ) µ = -χ

This table presents the standard equations used for calculating global reactivity descriptors from HOMO and LUMO energies. researchgate.net

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are also used to study triazole systems. Methods like Møller-Plesset perturbation theory (MP2) in conjunction with DFT have been used to calculate properties such as the standard enthalpies of formation for energetic salts derived from this compound. researchgate.net Such studies have also determined that protonation preferentially occurs at the N4 position of the triazole ring, which is the most electronegative atom. researchgate.net Furthermore, ab initio and free energy perturbation studies have been conducted on the parent 1,2,4-triazole (B32235) to investigate its tautomerism in both the gas phase and in aqueous solution. acs.org

Density Functional Theory (DFT) Calculations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational features and dynamic interactions of molecules, such as their adsorption onto surfaces. researchgate.net

MD simulations have been specifically employed to investigate the adsorption of this compound monomers on a gold (Au(111)) surface. bohrium.comnih.gov These studies reveal a strong adsorption of the monomers onto the gold surface. researchgate.netbohrium.com The binding occurs through the pyridine-like nitrogen atom of the heterocyclic triazole ring. bohrium.comnih.gov

Key findings from these simulations indicate that as the concentration of the monomers increases, the surface coverage on the Au(111) facet also increases, reaching up to 73% at the highest concentrations studied. researchgate.netbohrium.comnih.gov The distance between the nitrogen atom closest to the gold surface and the surface itself is estimated to be approximately 0.25 nm. researchgate.netbohrium.comnih.gov The simulations were performed using the GROMACS software package with a CHARMM-GOIP force field to model the system. nih.gov These theoretical results are valuable for applications such as the development of coatings and the stabilization of gold nanoparticles (AuNPs), where triazole rings are known to be effective stabilizers. researchgate.netbohrium.com

Table 2: Summary of MD Simulation Findings for this compound on Au(111)

Parameter Finding Source(s)
Adsorption Strength Strong researchgate.netbohrium.com
Binding Site Heterocyclic pyridine-like nitrogen bohrium.comnih.gov
Nitrogen-Gold Distance ~0.25 nm researchgate.netbohrium.comnih.gov
Maximum Surface Coverage Up to 73% researchgate.netbohrium.comnih.gov
Simulation Software GROMACS nih.gov

| Force Field | CHARMM-GOIP | nih.gov |

Polymer Chain Dynamics and Interactions

Computational studies and theoretical models provide significant insights into the behavior of poly(this compound) (PVT) chains and their interactions. The dynamics of these polymer chains are crucial for understanding the macroscopic properties of PVT-based materials.

Research has indicated that PVT is a hydrophilic polymer, and its aqueous solutions have been a subject of investigation. The polymer exhibits considerable thermodynamic flexibility in water, with a determined Kuhn segment of 3.3 nm. The concentration dependencies of the heat of dilution for PVT solutions show negative effects, which points to a strong interaction between PVT and water molecules.

Molecular dynamics simulations have been employed to study the adsorption of this compound monomers on surfaces like Au(111). These simulations revealed that the surface coverage is dependent on the concentration of the monomers, with higher concentrations leading to increased coverage. The monomers exhibit strong adsorption on the gold surface, primarily through the pyridine-like nitrogen of the heterocyclic ring.

The synthesis of PVT through methods like reversible addition-fragmentation chain transfer (RAFT) polymerization allows for the creation of polymers with controlled molecular weight and narrow polydispersity. The use of specific chain transfer agents, such as dithiocarbamates, has proven effective in controlling the polymerization of this compound. The resulting polymer's structure, including the presence of stabilizing and leaving groups from the chain transfer agent, can be confirmed using spectroscopic techniques like 1H and 13C NMR.

Modeling of Polymer Properties and Conduction Mechanisms

The electrical and conductive properties of poly(this compound) and its derivatives have been extensively modeled to understand the underlying mechanisms. These models are critical for the development of PVT-based materials for applications such as proton-conducting membranes and dielectric layers in electronic devices.

Charge-Limited Currents (SCLC)

The Space-Charge-Limited Current (SCLC) method is a valuable technique for investigating the charge transport properties of materials like PVT. This method has been used to study the energy

Analytical and Spectroscopic Characterization Techniques in 1 Vinyl 1,2,4 Triazole Research

Polymer and Copolymer Characterization

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC) is a fundamental technique for determining the molecular weight and polydispersity index (PDI) of polymers. In the study of poly(1-vinyl-1,2,4-triazole) (PVT) and its copolymers, GPC provides insights into the success of the polymerization process and the distribution of polymer chain lengths.

For instance, PVT synthesized via free-radical polymerization has shown weight-average molecular weights (Mw) ranging from 60 kDa to as high as 176 kDa, depending on the reaction conditions. mdpi.commdpi.com Controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been utilized to produce PVT with a narrower molecular weight distribution and controlled molecular weights, ranging from 11 to 61 kDa with a PDI as low as 1.16. mdpi.comnih.gov

Copolymers of VT have also been characterized using GPC. For example, copolymers of VT with N-vinylcarbazole (VK) showed weight-average molecular weights in the range of 175–201 kDa. mdpi.com In another study, functional copolymers of VT and N,O-bis(trimethylsilyl)prop-2-enecarboximidate (BTMSI) exhibited Mw values from 79 kDa to 158 kDa with PDI values between 1.87 and 2.06. rsc.org The molecular weight of a PVT homopolymer was determined to be 104,216 g/mol in one study. researchgate.netresearchgate.net Radiation-initiated polymerization of VT in aqueous solutions has also been monitored by GPC, showing an increase in the molecular weight of PVT with an increasing monomer concentration. researchgate.netmdpi.com

Table 1: Molecular Weight and Polydispersity Data for this compound Polymers and Copolymers from GPC

Polymer/Copolymer Polymerization Method Molecular Weight (Mw or Mn) Polydispersity Index (PDI) Reference
Poly(this compound) (PVT) Free Radical 136 kDa (Mn) in MeOH, 176 kDa (Mn) in DMF - mdpi.com
Poly(this compound) (PVT) RAFT 11 - 61 kDa (Mn) 1.16 mdpi.comnih.gov
Poly(this compound) (PVT) Free Radical 60 kDa (average) - mdpi.com
Poly(this compound) (PVT) Free Radical 104,216 g/mol (Mw) - researchgate.netresearchgate.net
Poly(VT-co-VK) Free Radical 175 - 201 kDa (Mw) - mdpi.com
Poly(VT-co-BTMSI) Free Radical 79 - 158 kDa (Mw) 1.87 - 2.06 rsc.org
Dual-Cationic Polymer 4 - 133 kDa (Mw) ~ 4.5 nih.gov
Dual-Cationic Polymer 6 - 24 kDa (Mw) ~ 2.0 nih.gov
Poly(4-methyl-1-vinyl-1,2,4-triazolium iodide) Radical Polymerization 47 kg/mol (apparent Mn) - mpg.de
Poly(4-ethyl-1-vinyl-1,2,4-triazolium iodide) Radical Polymerization 55 kg/mol (apparent Mn) - mpg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹³C CP-MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of VT-based polymers and copolymers.

¹H NMR: In the ¹H NMR spectrum of PVT, the characteristic signals of the vinyl group protons of the monomer at approximately 5.08 and 5.67 ppm disappear upon polymerization. mdpi.com New broad signals appear, corresponding to the methine and methylene (B1212753) protons of the polymer backbone, typically in the regions of 2.70–4.11 ppm and 1.75–2.30 ppm, respectively. mdpi.com The protons of the triazole ring are observed in the range of 7.50–8.09 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum of PVT confirms the polymer structure by the disappearance of the vinyl carbon signals (around 105.22 and 128.87 ppm) and the appearance of new signals for the polymer backbone carbons. mdpi.com The methine and methylene group carbons of the polymer backbone appear in the regions of 51.75–56.85 ppm and 37.61–38.75 ppm, respectively. mdpi.com The signals for the triazole ring carbons are typically found between 141.09 and 153.02 ppm. mdpi.com

Solid-State ¹³C CP-MAS NMR: Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR has been used to prove the structure of the PVT homopolymer, providing detailed information about the carbon environments in the solid state. researchgate.netresearchgate.net

NMR is also crucial for confirming the incorporation of comonomers and the structure of modified polymers. For example, in copolymers of VT with N-vinylpyrrolidone, the ¹H NMR spectrum shows the absence of vinyl protons and the presence of signals from both the triazole and lactam rings. researchgate.net Similarly, for dual-cationic polymers involving 1,2,4-triazole (B32235), ¹H and ¹³C NMR spectra confirm the successful synthesis and polymerization by tracking the disappearance of monomer-specific signals and the appearance of polymer backbone signals. acs.org

Table 2: Characteristic NMR Chemical Shifts (δ, ppm) for Poly(this compound)

Nucleus Functional Group Chemical Shift (ppm) Reference
¹H Triazole Ring Protons 7.50 - 8.09 mdpi.com
¹H Polymer Backbone (CH) 2.70 - 4.11 mdpi.com
¹H Polymer Backbone (CH₂) 1.75 - 2.30 mdpi.com
¹³C Triazole Ring Carbons 141.09 - 153.02 mdpi.com
¹³C Polymer Backbone (CH) 51.75 - 56.85 mdpi.com
¹³C Polymer Backbone (CH₂) 37.61 - 38.75 mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and confirming the structure of polymers. In the context of VT polymers, IR spectroscopy is used to verify the polymerization of the monomer and the incorporation of different functional units in copolymers.

The IR spectrum of PVT displays characteristic absorption bands corresponding to the triazole ring, including C=N stretching around 1506 cm⁻¹, C-N stretching at approximately 1435 cm⁻¹, and N-N stretching near 1277 cm⁻¹. mdpi.commdpi.com The C-H stretching of the triazole ring is observed at about 3111 cm⁻¹. mdpi.com Upon polymerization, the characteristic bands of the vinyl group diminish or disappear.

IR spectroscopy is also employed to study interactions within polymer blends and composites. For instance, in blends of PVT with polybenzimidazole (PBI), the formation of N-H···N hydrogen bonds was confirmed by shifts in the FT-IR spectra. nih.gov In gold-containing nanocomposites with a VT-acrylic acid copolymer matrix, a slight shift in the band at 1506 cm⁻¹, characteristic of the triazole ring, suggested a coordination interaction between the triazole ring and the gold nanoparticles. crimsonpublishers.com Similarly, in copolymers of VT and vinyl acetate (B1210297) that have been hydrolyzed, IR spectroscopy confirms the modification by identifying the characteristic bands of the resulting vinyl alcohol units. cyberleninka.ru

Table 3: Key Infrared (IR) Absorption Bands for Poly(this compound) and its Derivatives

Wavenumber (cm⁻¹) Assignment Reference
3111 C-H stretching (triazole ring) mdpi.com
2932 CH, CH₂ stretching (polymer chain) mdpi.com
1506 C=N stretching (triazole ring) mdpi.commdpi.com
1435 C-N stretching (triazole ring) mdpi.commdpi.com
1277 N-N stretching (triazole ring) mdpi.commdpi.com
1004 C-H bending (triazole ring) mdpi.com
660 C-N bending (triazole ring) mdpi.com

UV-Vis Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic properties of VT-based polymers and to monitor the formation of nanoparticles within a polymer matrix. For example, in the synthesis of silver/poly-1-vinyl-1,2,4-triazole nanocomposites, UV-Vis spectroscopy is used to track the plasmon resonance of the silver nanoparticles, which typically appears around 400 nm. Similarly, the formation of gold nanoparticles in a VT-acrylic acid copolymer matrix was monitored by observing the electronic absorption spectra. crimsonpublishers.com This technique is also valuable for studying the optical properties of copolymers, such as those with fluorescent moieties. acs.org

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is essential for evaluating the thermal stability of polymers. PVT is known for its high thermal stability, with decomposition temperatures reported to be above 330 °C. mdpi.com Some studies indicate thermal stability up to 340 °C in air and between 300–350 °C in general. nih.gov

The thermal stability can be influenced by the presence of comonomers or dopants. For example, copolymers of VT with N-vinylpyrrolidone show lower thermal stability, with decomposition starting around 250 °C. Blends of PVT with triflic acid are thermally stable up to approximately 300 °C. researchgate.net Copolymers of VT with 2-acrylamido-2-methyl-1-propanesulfonic acid are stable up to 250 °C, while those with 5-(methacrylamido)tetrazole doped with triflic acid show stability up to 330–390 °C. nih.gov Nanocomposites of PVT with cobalt oxide nanoparticles have been shown to be thermally stable up to 320 °C. mdpi.com

Table 4: Thermal Stability of this compound Based Polymers and Composites from TGA

Material Decomposition Temperature (°C) Reference
Poly(this compound) (PVT) > 330 mdpi.com
Poly(this compound) (PVT) up to 340 (in air)
Poly(this compound) (PVT) 300 - 350 nih.gov
PVT / Triflic Acid Blends ~ 300 researchgate.net
PVT / Nitrilotri(methyl triphosphonic acid) Composites ~ 250 researchgate.net
Copolymers of VT and N-vinylpyrrolidone ~ 250
Copolymers of VT and 2-acrylamido-2-methyl-1-propanesulfonic acid up to 250 nih.gov
Copolymers of VT and 5-(methacrylamido)tetrazole with triflic acid 330 - 390 nih.gov
PVT / Cobalt Oxide Nanocomposites up to 320 mdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature)

Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For blends of PVT with triflic acid, the glass transition temperatures were found to be in the range of 130–160 °C. researchgate.net The addition of dopants like triflic acid can act as a plasticizer, leading to a decrease in the Tg. Conversely, the incorporation of multiwalled carbon nanotubes into a PVT matrix was found to result in a slightly higher glass transition temperature compared to the pure polymer. uludag.edu.tr In studies of poly(ionic liquid)s derived from this compound, DSC has been used to investigate the influence of different counter-anions on the thermal properties of the polymers. mpg.de DSC is also used in conjunction with TGA to provide a comprehensive thermal analysis of copolymers and nanocomposites. mdpi.commdpi.com

Intrinsic Viscosity Measurements

Intrinsic viscosity [η] is a fundamental technique used to assess the molecular weight and hydrodynamic volume of polymers in solution. For copolymers of this compound, measurements are typically performed using an Ubbelohde viscometer in solvents like dimethylformamide (DMF) or ethanol (B145695) at a constant temperature. nih.govresearchgate.net

Research on the radical copolymerization of VTA with other monomers, such as 1-vinyl-4,5,6,7-tetrahydroindole (VTHI) and acrylic acid (AC), demonstrates a clear relationship between the monomer feed ratio and the resulting copolymer's intrinsic viscosity. researchgate.netresearchgate.net For instance, in the VTA-VTHI system, as the molar percentage of VTA in the initial reaction mixture increases, the intrinsic viscosity of the copolymer also increases. researchgate.net This trend suggests that a higher proportion of VTA units contributes to the formation of larger macromolecular coils. In one study, increasing the VTA content from 10 mol% to 90 mol% in a benzene (B151609) solvent resulted in the intrinsic viscosity rising from 0.09 dL/g to 0.28 dL/g. researchgate.net Similarly, for copolymers of VTA with vinyl acetate, subsequent hydrolysis to yield vinyl alcohol units led to a decrease in intrinsic viscosity as the vinyl alcohol content increased.

Table 1: Intrinsic Viscosity of this compound (VTA) Copolymers
Co-monomerVTA in Feed (mol%)SolventIntrinsic Viscosity [η] (dL/g)Reference
1-Vinyl-4,5,6,7-tetrahydroindole (VTHI)10Benzene0.09 researchgate.net
1-Vinyl-4,5,6,7-tetrahydroindole (VTHI)50Benzene0.14 researchgate.net
1-Vinyl-4,5,6,7-tetrahydroindole (VTHI)90Benzene0.28 researchgate.net
1-Vinyl-4,5,6,7-tetrahydroindole (VTHI)10DMF0.06 researchgate.net
1-Vinyl-4,5,6,7-tetrahydroindole (VTHI)50DMF0.16 researchgate.net
1-Vinyl-4,5,6,7-tetrahydroindole (VTHI)90DMF0.32 researchgate.net
Acrylic Acid (AC)20DMA9.2 researchgate.net
Acrylic Acid (AC)50DMA5.4 researchgate.net

Potentiometric and Turbidimetric Titration for Copolymers

Potentiometric and turbidimetric titrations are essential methods for characterizing the composition and homogeneity of VTA copolymers in solution. dntb.gov.uaelpub.ru Turbidimetric titration, in particular, is used to confirm the formation of true copolymers rather than a mixture of homopolymers. researchgate.net

This technique involves dissolving the copolymer in a suitable solvent and titrating it with a precipitant. The resulting turbidity is measured as a function of the volume of precipitant added. For a true, homogenous copolymer, the titration curve will be smooth and show a single transition, indicating uniform precipitation. researchgate.netresearchgate.net The absence of plateaus or multiple inflection points on the curve confirms that the product is a one-component system and not a blend of different polymers. researchgate.net This analysis has been successfully applied to verify the copolymerization of VTA with monomers like allylamine (B125299) and 1-vinyl-4,5,6,7-tetrahydroindole. researchgate.netelpub.ru

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and macromolecules in solution. In the context of VTA research, DLS is applied to measure the hydrodynamic diameters of copolymers and polymer nanocomposites. dntb.gov.uaelpub.ru

Studies on water-soluble nanocomposites of poly(this compound) (PVT) with cobalt oxide (Co₃O₄) and tellurium (Te) nanoparticles have utilized DLS to understand how the inorganic component affects the size of the macromolecular coils in an aqueous medium. mdpi.commdpi.com For Co₃O₄ nanocomposites, an increase in the cobalt content from 1.5 wt% to 11.0 wt% led to a significant increase in the average hydrodynamic diameter from 15 nm to 112 nm. mdpi.com Similarly, for PVT-Te⁰NP nanocomposites, DLS analysis revealed the presence of different particle fractions, with hydrodynamic radii corresponding to individual PVT macromolecules and larger polymer-nanoparticle aggregates. mdpi.com

Table 2: Dynamic Light Scattering (DLS) Data for PVT-based Nanocomposites
Nanocomposite SystemInorganic Content (wt%)Hydrodynamic Radius/DiameterObservationReference
PVT–Te⁰NPs1.4Rh = 3.6 nm and 45 nmTwo particle fractions detected, a smaller one for individual PVT chains and a larger one for aggregates. mdpi.com
PVT-Co₃O₄NPs1.5Dh = 15 nmHydrodynamic diameter increases with cobalt content. mdpi.com
PVT-Co₃O₄NPs11.0Dh = 112 nmSignificant increase in aggregate size at higher cobalt loading. mdpi.com

Dilatometry, Calorimetry, and Gravimetry for Kinetic Studies

The kinetics of the radical polymerization of this compound have been investigated using several classical techniques, including dilatometry, calorimetry, and gravimetry. researchgate.net These methods provide crucial data on reaction rates, conversion, and the influence of various parameters such as monomer and initiator concentrations.

Gravimetry is a straightforward method used to determine the polymer yield over time, a key kinetic parameter. The process involves stopping the polymerization at specific time intervals, precipitating the polymer, drying it to a constant weight, and calculating the conversion. mdpi.com This method was used to determine a 76% yield for the free-radical polymerization of VTA in DMF at 60 °C for 24 hours and an 86% yield for controlled radical polymerization under similar conditions. mdpi.com

Dilatometry and Calorimetry are used for more detailed kinetic studies. researchgate.net Research indicates that the kinetics of VTA polymerization are significantly influenced by the solvent and initiator concentration. The kinetic curves typically exhibit an S-shaped pattern, characteristic of autoacceleration, and an induction period is often observed, which is attributed to trace amounts of inhibiting impurities like oxygen. researchgate.net The rate of polymerization is directly proportional to the VTA concentration and inversely proportional to the initiator concentration. researchgate.net

Nanocomposite and Hybrid Material Characterization

The integration of poly(this compound) into nanocomposites and hybrid materials necessitates specialized characterization techniques to probe the structure and composition of the final product.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary tool for analyzing the crystalline structure of materials. In the study of PVT-based nanocomposites, XRD is used to identify the crystalline phases of the inorganic nanoparticles embedded within the amorphous polymer matrix. diva-portal.orgosti.gov

For example, in nanocomposites of PVT and barium hexaferrite (BaFe₁₂O₁₉), XRD analysis confirmed the presence of the hexaferrite phase and was used to calculate an average crystallite size of 17 ± 5 nm through line profile fitting. diva-portal.orgosti.gov In studies of silver-containing nanocomposites based on a VTA-acrylonitrile copolymer, XRD patterns showed distinct diffraction peaks corresponding to the (111) and (220) planes of face-centered cubic silver, confirming the formation of metallic silver nanoparticles. researchgate.net Similarly, analysis of PVT-Te⁰NP nanocomposites showed that while samples with low tellurium content were X-ray amorphous, those with higher content displayed a two-phase, amorphous-crystalline structure. mdpi.com

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS) and Elemental Mapping

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful technique for visualizing the surface morphology and determining the elemental composition of composite materials. thermofisher.com SEM provides high-resolution images of the sample's surface, while EDS analyzes the characteristic X-rays emitted from the sample under electron beam bombardment to identify and quantify the elements present. thermofisher.com

This combination is particularly useful for confirming the successful incorporation and distribution of components in VTA-based composites. In the characterization of magnetic composite particles made from VTA, ethyleneglycoldimethacrylate, and TiO₂, SEM-EDS and elemental mapping were used to confirm the presence and distribution of all expected elements throughout the polymer particles. ulakbim.gov.trresearchgate.net This analysis is critical for verifying that the synthesis method has resulted in a homogenous composite material, where the inorganic and organic components are intimately mixed. ulakbim.gov.tr

Electron Spin Resonance (ESR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. In the context of this compound research, ESR is particularly useful for studying polymeric materials and nanocomposites containing paramagnetic centers, such as metal ions or radicals.

Research findings from ESR studies include:

Nanocomposite Characterization: In studies of Fe-containing nanocomposites stabilized by a copolymer of this compound and N-vinylpyrrolidone, ESR spectroscopy was instrumental. The data revealed the formation of core-shell type nanoparticles, where the core consists of zero-valence iron coated with an oxide shell. researchgate.net

Polymer Composite Analysis: ESR has been employed to characterize magnetic poly(EGDMA-VTA)-TiO2 composite particles, which are used for the photocatalytic decolorization of dyes. researchgate.net

Radical Polymerization Studies: While not directly on VT, related studies on polymer chemistry utilize ESR to evaluate the kinetics of bond homolysis. For instance, the activation energy for the C-O bond homolysis in alkoxyamines used in nitroxide-mediated radical polymerization has been determined using ESR spectroscopy. rsc.org

Silver Nanocomposites: The EPR spectra of complexes involving this compound-acrylonitrile copolymers and silver nitrate (B79036), as well as the resulting silver nanoparticle composites, have been analyzed to understand the electronic environment of the silver species. researchgate.net

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Brunauer-Emmett-Teller (BET) analysis is a critical technique for measuring the specific surface area of materials by gas adsorption, typically using nitrogen. This is vital for applications in catalysis, adsorption, and for materials where porosity is a key feature.

In research involving this compound and related structures, BET analysis has been applied as follows:

Polymer Composites: The characterization of magnetic poly(EGDMA-VTA)-TiO2 polymer composite particles included BET analysis to determine their surface area, a key parameter for their application in adsorbing and degrading dyes. researchgate.net

Metal-Organic Frameworks (MOFs): In the study of a 3D MOF derived from 1,2,4-triazole amino acid linkers, N2 gas sorption measurements did not show any uptake, which made the determination of the specific surface area by the routine BET calculation impossible. mdpi.com However, the study did observe H2 gas adsorption, indicating the material had pores accessible to smaller molecules. mdpi.com

Parent Triazole Studies: For the parent compound, 1,2,4-triazole, BET analysis showed that a biofield treatment could increase the surface area from 0.3802 m²/g to 0.4316 m²/g, an increase of 13.52%. omicsonline.org This highlights how processing can alter the physical properties of triazole-based materials. omicsonline.org

BET Surface Area Analysis Data for Triazole-Based Materials
MaterialAnalyte GasSurface Area (m²/g)Reference
Control 1,2,4-triazoleN₂0.3802 omicsonline.org
Treated 1,2,4-triazoleN₂0.4316 omicsonline.org
MOF from 1,2,4-triazole amino acid linkerN₂Not determinable mdpi.com

Atomic Absorption Spectroscopy

Atomic Absorption Spectroscopy (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. It is a highly sensitive technique used to determine the concentration of specific metal elements in a sample.

AAS is frequently used in the characterization of this compound-based nanocomposites to quantify the metal content:

Cobalt Nanocomposites: In the synthesis of water-soluble nanocomposites with cobalt oxide nanoparticles (Co3O4NPs) in a poly(this compound) (PVT) matrix, AAS was used to determine that the cobalt content varied from 1.5 to 11.0 wt.%, depending on the initial polymer-to-metal ion ratio. mdpi.com

Silver Nanocomposites: The silver content in non-toxic Ag/PVT nanocomposites was quantified using AAS, showing a silver content ranging from 1.8% to 20.8%. mdpi.com Similarly, for insoluble silver-containing nanocomposites based on a this compound and acrylonitrile (B1666552) copolymer, the silver content was found to vary from 8.0% to 23.5%. researchgate.net

Heavy Metal Sorption: In studies evaluating copolymers with triazole pendant groups for the removal of heavy metals, AAS was the method of choice to determine the concentration of metal ions (like Cd(II), Hg(II), Cu(II), and Zn(II)) in solutions before and after sorption experiments. oatext.com

Metal Content in this compound Based Nanocomposites Determined by AAS
Nanocomposite MaterialMetal DeterminedMetal Content (wt.%)Reference
Co₃O₄ in PVT matrixCobalt1.5 - 11.0 mdpi.com
Silver in PVT matrixSilver1.8 - 20.8 mdpi.com
Silver in VT-Acrylonitrile copolymerSilver8.0 - 23.5 researchgate.net

Coordination Complex and MOF Characterization

Single Crystal X-ray Diffraction (SC-XRD) for Structural Determination

Numerous studies have relied on SC-XRD to elucidate the structures of triazole-based materials:

MOF Architecture: The structures of MOFs built from 1,2,4-triazole derivatized amino acids have been established using SC-XRD, revealing details about their 1D, 2D, and 3D frameworks. mdpi.com For example, a trinuclear zinc complex, [Zn₃(L4)₆(H₂O)₆], was found to crystallize in a trigonal space group (R-3c). mdpi.com

Precursor and Product Confirmation: In the synthesis of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, SC-XRD was used to confirm the final structure, which crystallized in the triclinic crystal system and P-1 space group. mdpi.com

Topological Analysis: The crystal structures of a series of copper(II)-based MOFs with 1,2,4-triazole-carboxylate ligands were determined by X-ray diffraction. acs.org This allowed for the characterization of a 3D zeolite-like network with a pcu topology and a noncentrosymmetric space group I4̅3m. acs.org

Solvent-Induced Transformations: SC-XRD has been used to study single-crystal-to-single-crystal transformations in zinc-organic frameworks based on mixed ligands, including a triazole derivative. These studies reveal how the framework responds to different solvent environments. acs.org

Crystallographic Data for Selected Triazole-Containing Compounds from SC-XRD
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
[Zn₃(L4)₆(H₂O)₆] (L4 = triazole-derivatized amino acid)TrigonalR-3cTrinuclear zinc complex mdpi.com
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-1Fused heterocyclic system mdpi.com
[Cu₃(μ₃-OH)(trgly)₃(H₂O)₃]SO₄·16H₂OCubicI4̅3m3D zeolite-like network (pcu topology) acs.org
Ruthenium triazolato complex (E-form)MonoclinicP2₁/cZwitterionic organometallic complex scirp.org

Electrochemical Impedance Spectroscopy (EIS) (for corrosion inhibitors)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-intrusive technique for analyzing complex electrochemical systems, particularly at interfaces. It is widely used to evaluate the performance of corrosion inhibitors. By applying a small amplitude AC potential and measuring the current response over a range of frequencies, EIS can model the corrosion process through an equivalent electrical circuit. Key parameters include charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl), which relates to inhibitor adsorption.

The application of EIS to study triazole-based corrosion inhibitors is extensive:

Inhibition Efficiency: Studies on various triazole derivatives as corrosion inhibitors for mild steel in acidic solutions (e.g., 1 M HCl) consistently use EIS. bohrium.comacs.org The results show that as inhibitor concentration increases, the diameter of the Nyquist plot's semicircle (representing Rct) increases, signifying enhanced corrosion inhibition. bohrium.comacs.org

Mechanism of Inhibition: EIS data helps to elucidate the mechanism of inhibition. The formation of a protective layer by the inhibitor on the metal surface is confirmed by an increase in Rct and a decrease in Cdl. nih.goveartharxiv.org The decrease in capacitance suggests the displacement of water molecules and other ions from the surface by the adsorbing inhibitor molecules. nih.gov

Performance of Derivatives: The technique is effective for comparing the performance of different inhibitors. For example, a triazole-based compound demonstrated over 90% inhibition efficiency at a concentration of 850 μM for mild steel in 1.0 M HCl. bohrium.com In another study, novel triazole-thione Schiff bases showed efficiencies up to 94.0% at 1 x 10⁻³ M concentration. nih.gov These results prove that the inhibitors adsorb effectively on the steel surface, forming a barrier against the corrosive medium. nih.gov

EIS Data for Triazole-Based Corrosion Inhibitors on Steel in 1 M HCl
InhibitorConcentrationCharge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (IE%)Reference
Triazole-based compound850 µMNot specified, but IE% >90%>90% bohrium.com
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)1 x 10⁻³ MNot specified, but IE% = 91.1%91.1% (from weight loss) nih.gov
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT)1 x 10⁻³ MNot specified, but IE% = 94.0%94.0% (from weight loss) nih.gov
Theophylline-triazole derivative (compound 4)50 ppm~1600 (approx. from graph)~90% eartharxiv.org

Future Research Directions and Emerging Paradigms for 1 Vinyl 1,2,4 Triazole Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future of 1-vinyl-1,2,4-triazole synthesis lies in the adoption of green chemistry principles to enhance sustainability and efficiency. nih.gov Current research is focused on moving away from traditional methods that may involve harsh conditions or hazardous materials.

Key areas of development include:

Catalyst- and Solvent-Controlled Synthesis: The use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG) is a promising approach. For instance, a method using 2,2,2-trichloroethyl imidate in PEG-400 with a catalytic amount of p-toluenesulfonic acid (PTSA) has been shown to produce 3,4,5-trisubstituted-1,2,4-triazoles with high yields. This approach can be adapted for the synthesis of vinyl-triazoles by using vinyl-containing hydrazines.

Transition Metal-Free Synthesis: A novel and green route for the direct synthesis of vinyl triazole derivatives involves the reaction of alkynes and triazoles promoted by an inorganic base, completely avoiding the use of transition metals. rsc.org This method demonstrates excellent functional group tolerance and provides good yields. rsc.org

One-Pot Syntheses: One-pot, multi-component reactions are being explored to streamline the synthesis process. For example, a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles has been developed with excellent yields and high regioselectivity. frontiersin.org

Sonochemical Synthesis: Ultrasound-assisted synthesis is emerging as a sustainable method. A tandem regioselective one-pot protocol for the sono-synthesis of bis- nih.govmdpi.com-triazol-3-yl amines from bis-1,3-disubstituted thioureas has been developed, offering mild conditions and operational simplicity. royalsocietypublishing.org

Click Chemistry: "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), remains a valuable tool for the efficient synthesis of 1-vinyl-1,2,4-triazoles and their derivatives with high yields. smolecule.com

Table 1: Comparison of Emerging Synthetic Routes for Triazole Derivatives

Synthesis Method Key Features Catalyst/Solvent System Yield Reference
Catalyst- and Solvent-Controlled Eco-friendly solvent, adaptable for vinyl-triazoles. PTSA/PEG-400 Up to 92%
Transition Metal-Free Green route, anti-Markovnikov stereoselectivity. Inorganic Base (e.g., Cs₂CO₃) Good to excellent rsc.org
One-Pot, Two-Step Process High regioselectivity, good functional group tolerance. Not specified Up to 90% frontiersin.org
Sonochemical Synthesis Mild conditions, operational simplicity. Iodine/Aqueous K₂CO₃ Not specified royalsocietypublishing.org
Click Chemistry (CuAAC) High efficiency and yield. Copper(I) complexes High smolecule.com

Exploration of Advanced Polymer Architectures and Self-Assembled Systems

The polymerization of this compound offers a pathway to a variety of advanced polymer architectures with tailored properties. Future research will focus on creating complex and functional macromolecular structures.

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being employed to synthesize poly(this compound) (PVT) with controlled molecular weights and narrow polydispersity. mdpi.comresearchgate.net Dithiocarbamates have been identified as effective chain transfer agents for the RAFT polymerization of VT. mdpi.com

Block Copolymers: RAFT polymerization is instrumental in creating novel block copolymers. For instance, block copolymers of this compound, 1-vinyl-1,2,4-triazolium salts, and N-vinylpyrrolidone have been synthesized. nih.govresearchgate.net These copolymers, with distinct nonionic and ionic segments, are being investigated for applications such as proton-conducting membranes. nih.gov

Star Polymers: The synthesis of star polymers and amphiphilic star block copolymers containing triazole moieties is an emerging area, enabled by controlled radical polymerization techniques. acs.org

Self-Assembled Systems: The amphiphilic nature of certain VT-containing block copolymers allows for their self-assembly into various nanostructures in solution. This is crucial for applications in drug delivery and nanotechnology.

Structurally Ordered Systems: Interestingly, the use of structured (fractal) water as a solvent for PVT has been shown to induce the formation of structurally ordered systems, with electronic properties similar to crystalline samples. researchgate.net

Rational Design of High-Performance Materials for Energy, Environmental, and Electronic Applications

The unique properties of poly(this compound), such as high thermal stability and complexation ability, make it a promising candidate for various high-performance applications. nih.govresearchgate.net

Energy Applications:

Proton-Conducting Membranes: PVT and its copolymers are being extensively studied for the development of anhydrous proton-conducting membranes for fuel cells. nih.gov These membranes exhibit high proton conductivity at elevated temperatures (up to 10⁻³ S/cm at 120 °C) and are thermally stable up to 250-350 °C. nih.govresearchgate.net

Thermoelectric Materials: Nanocomposites of PVT and thermoelectric tellurium nanoparticles are being synthesized. These materials show an increase in DC electrical conductivity with an increasing nanoparticle content, potentially bridging the gap between dielectrics and semiconductors. mdpi.com

Energetic Materials: The high nitrogen content and density of derivatives like poly(3-nitro-1-vinyl-1,2,4-triazole) make them superior to traditional materials like nitrocellulose for propellant formulations.

Environmental Applications:

Wastewater Treatment: Polymers containing 1,2,3-triazole units, synthesized via "click" chemistry modification of poly(vinyl chloride), have shown potential for the extraction of nitrate (B79036) and metal ions from wastewater. vot.pl These polymers exhibited a notable efficiency in capturing zinc ions. vot.pl

Photocatalysis: Composites derived from this compound can act as effective photocatalysts for the degradation of dyes in wastewater under UV light.

Electronic Applications:

Dielectric Layers: Water-soluble PVT has been successfully used as a novel dielectric layer in organic field-effect transistors (OFETs). researchgate.net It exhibits low leakage current, a high breakdown voltage, and allows for the fabrication of both p-channel and n-channel devices with low threshold voltages and high on/off ratios. researchgate.net

Diodes: A diode structure fabricated using a copolymer of ethylene (B1197577) glycol dimethacrylate and this compound with single-walled carbon nanotubes on an n-GaAs substrate has demonstrated good rectification behavior, making it a candidate for electronic device applications. icm.edu.pl

Table 2: Performance Metrics of PVT-based Materials in Various Applications

Application Area Material Key Performance Metric Value Reference
Proton-Conducting Membranes Copolymer of VT and 2-acrylamido-2-methyl-1-propanesulfonic acid Proton Conductivity 2 × 10⁻³ S/cm at 130 °C nih.gov
Dielectric Layers Poly(this compound) Dielectric Constant 5.1 researchgate.net
Dielectric Layers Poly(this compound) Breakdown Electric Field >4 MV cm⁻¹ researchgate.net
Thermoelectric Materials PVT-Te⁰ Nanocomposite (4.3 wt% Te) DC Electrical Conductivity >10⁻¹⁰ S/cm at 80 °C mdpi.com
Wastewater Treatment Modified PVC with triazole units Zinc Ion Extraction ~28% vot.pl

Integration of this compound in Multicomponent and Hybrid Functional Systems

The ability of the triazole ring to coordinate with metal ions and the versatility of the vinyl group make this compound an excellent component for creating multicomponent and hybrid functional materials.

Metal-Polymer Nanocomposites: PVT is an effective stabilizing matrix for the synthesis of metal nanoparticles.

Silver Nanocomposites: Silver/poly-1-vinyl-1,2,4-triazole nanocomposites have been synthesized that exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Importantly, these nanocomposites have shown no toxicity to mammalian cells. nih.gov One-pot synthesis in irradiated aqueous solutions of VT and silver ions is a viable method for producing these materials. semanticscholar.orgmdpi.com

Gold Nanocomposites: Gold nanoparticles stabilized with PVT have been synthesized in a one-pot manner in irradiated solutions, with nanoparticle sizes ranging from 1 to 11 nm. mdpi.comresearchgate.net

Hybrid Hydrogels: New composite hydrogels based on bacterial cellulose (B213188) and PVT, doped with orthophosphoric acid, have been synthesized to create interpenetrating polymer networks. researchgate.net

Functionalized Copolymers: Copolymers of this compound with other functional monomers, such as N-vinylcarbazole, have been synthesized to create materials with specific properties, like hole-conducting capabilities. researchgate.net Heat-resistant functional copolymers of poly(this compound-co-N,O-bis(trimethylsilyl)prop-2-enecarboximidate) have also been synthesized. rsc.org

Deeper Mechanistic Understanding of Complex Reactions and Polymerization Processes

A fundamental understanding of the reaction mechanisms governing the synthesis and polymerization of this compound is crucial for optimizing reaction conditions and controlling the properties of the resulting materials.

Polymerization Kinetics: Studies on the free-radical polymerization of VT have shown that it polymerizes readily in the presence of initiators like AIBN. mdpi.com The kinetics of controlled radical polymerization processes like RAFT are being investigated to understand the factors influencing polymerization control. mdpi.com For instance, the linear dependence of the degree of polymerization on time confirms the controlled nature of RAFT polymerization. mdpi.com

Nanoparticle Formation in Polymer Matrix: Research on the one-pot synthesis of metal-polymer nanocomposites has provided insights into the kinetics of VT polymerization and the simultaneous formation of nanoparticles. mdpi.com For example, in the synthesis of gold nanoparticles in the presence of VT, an inhibition period is observed, which is influenced by the concentration of the metal ion, followed by the polymerization of the monomer. mdpi.com

Reaction Pathways in Synthesis: Mechanistic studies of novel synthetic routes are being conducted. For example, in the transition metal-free synthesis of vinyl triazoles, it is proposed that the base activates the N-nucleophile, which then attacks the alkyne to form a kinetically stable alkenyl anion. rsc.org

Leveraging Computational Chemistry for Predictive Design and Property Optimization

Computational chemistry is becoming an indispensable tool for accelerating the design and development of new materials based on this compound.

Molecular Docking Studies: Molecular docking simulations are being used to elucidate the mechanism of action of this compound derivatives, particularly in biological applications. For example, docking studies have been performed to understand the antifungal activity of triazole derivatives by examining their interaction with enzymes like 14-alpha-demethylase. bohrium.com

Density Functional Theory (DFT) Calculations: DFT calculations are employed to understand the electronic structure and reactivity of this compound and its derivatives. nih.gov These calculations can predict chemical reactivity descriptors such as global hardness, electronegativity, and electrophilicity, which correlate with experimental findings. nih.gov

Molecular Dynamics Simulations: Molecular dynamics simulations are used to study the adsorption and self-assembly behavior of this compound and its polymers. For instance, simulations have investigated the adsorption of VT monomers on a gold surface, revealing that the monomers bind to the surface via the heterocyclic pyridine-like nitrogen. bohrium.com

Interdisciplinary Research with Emerging Fields in Materials Science and Green Chemistry

The future development of this compound chemistry will be heavily influenced by interdisciplinary collaborations with other rapidly evolving scientific fields.

Materials Science: The unique properties of PVT and its derivatives position them at the intersection of polymer chemistry and materials science. smolecule.com Collaborations in this area will lead to the development of advanced materials for electronics, energy storage, and biomedical devices. smolecule.commdpi.com

Green Chemistry: The push for sustainable chemical processes is a major driving force in the development of new synthetic routes for this compound. nih.gov Research in this area will focus on reducing the environmental impact of chemical production through the use of renewable resources, safer solvents, and more efficient catalytic systems. nih.govroyalsocietypublishing.org

Biomedical Applications: The low toxicity and biocompatibility of PVT make it an attractive material for biomedical applications. nih.gov Interdisciplinary research with biologists and medical scientists will be key to developing new drug delivery systems, antimicrobial coatings, and biocompatible materials for medical devices. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-vinyl-1,2,4-triazole, and how do reaction conditions influence polymer molecular weight?

  • Methodology : Free-radical polymerization is widely used, often initiated by AIBN in polar solvents like DMF. For example, copolymerization with N-vinylpyrrolidone (70:30 molar ratio) at 60°C for 1.5 hours yields water-soluble polymers . Solvent choice (e.g., aqueous vs. organic media) significantly impacts solubility and molecular weight. Poly(this compound) synthesized in aqueous media tends to be insoluble due to high crosslinking .
  • Key parameters : Initiator concentration, monomer ratio, temperature, and solvent polarity must be optimized. Controlled radical polymerization (RAFT) using dithiocarbamates improves polydispersity .

Q. How is this compound characterized structurally and functionally?

  • Techniques :

  • Spectroscopy : FTIR confirms triazole ring vibrations (C=N, N-N). NMR (<sup>1</sup>H/<sup>13</sup>C) resolves vinyl group integration and copolymer composition .
  • Thermal analysis : TGA shows thermal stability up to 340°C in air, critical for high-temperature applications .
  • Elemental analysis : Validates purity and copolymer stoichiometry .

Q. What are the thermodynamic properties of poly(this compound), and how do they affect material design?

  • Hydrophilicity : The polymer exhibits strong hydrogen bonding with water, enabling applications in hydrophilic nanocomposites. Aqueous solutions show pH-dependent viscosity, useful for drug delivery .
  • Solubility : Insoluble in most organic solvents but dissolves in polar aprotic solvents (e.g., DMF), guiding matrix selection for nanocomposites .

Advanced Research Questions

Q. How can polymerization efficiency of this compound be optimized compared to other triazole derivatives?

  • Contradiction resolution : this compound polymerizes less efficiently than 1-vinyl-1,2,3-triazole. This discrepancy correlates with Hammett constants (σmeta = 0.71 for 1,2,4-triazole), which influence radical stability during chain propagation .
  • Optimization : Adding polar solvents (e.g., water) enhances reactivity by stabilizing transition states. Kinetic studies using DSC or in-situ FTIR are recommended .

Q. What methodologies are effective for synthesizing silver nanocomposites using this compound polymers?

  • Synthesis : Reduce AgNO3 with NaBH4 in aqueous polymer matrices. The triazole group stabilizes Ag nanoparticles (2–6 nm) via N–Ag coordination, confirmed by TEM and XRD .
  • Characterization : UV-Vis spectroscopy tracks plasmon resonance (λmax ~400 nm), while FTIR identifies binding sites. Toxicity assays (LD50 >5,000 mg/kg) ensure biocompatibility .

Q. How do researchers resolve contradictory data on the antibacterial efficacy of this compound-based nanocomposites?

  • Experimental design :

  • MIC/MBC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reported MICs range 0.5–8 µg/mL, varying with nanoparticle size and polymer composition .
  • Surface functionalization : Modify triazole copolymers with pyrrolidone to enhance bacterial membrane penetration .
    • Data normalization : Control for Ag<sup>+</sup> leaching rates using atomic absorption spectroscopy .

Q. What strategies improve the photoluminescent properties of triazole-carbazole copolymers for optoelectronic applications?

  • Molecular design : Incorporate terbium ions (Tb<sup>3+</sup>) into triazole-carbazole backbones. The triazole’s electron-deficient structure enhances energy transfer to Tb<sup>3+</sup>, boosting luminescence quantum yield .
  • Characterization : Use PL spectroscopy and XPS to confirm ligand-to-metal charge transfer. Optimize monomer ratios to balance conductivity and emissivity .

Q. How does this compound contribute to antisilicotic activity in polymer formulations?

  • Mechanism : The polymer binds to cytotoxic silica particles, preventing membrane damage in lung cells. In vitro assays (e.g., alveolar macrophage viability tests) quantify protection levels .
  • Dosage optimization : Use cytotoxicity assays (MTT) to determine safe concentrations (>1 mg/mL) for in vivo models .

Methodological Considerations

  • Data contradiction : Address discrepancies in polymerization rates or bioactivity by standardizing solvent systems, initiator types, and nanoparticle synthesis protocols .
  • Advanced characterization : Combine TEM, XPS, and molecular dynamics simulations to probe structure-property relationships in nanocomposites .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.